Hsd17B13-IN-31
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18Cl2N2O4S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-29-17-5-3-2-4-12(17)6-8-24-21(28)19-16(7-9-30-19)25-20(27)13-10-14(22)18(26)15(23)11-13/h2-5,7,9-11,26H,6,8H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
BBQAVEMXEWSFJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-31: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hsd17B13-IN-31, also identified as compound 32, is a novel, potent, and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Extensive preclinical data demonstrate its potential as a therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, cellular effects, and in vivo efficacy. Quantitative data are presented for comparative analysis, and key experimental protocols are described to facilitate reproducibility and further investigation.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), MASH, cirrhosis, and hepatocellular carcinoma.[1][3] This genetic validation has positioned HSD17B13 as a compelling therapeutic target for these chronic liver diseases. The enzyme is understood to play a role in lipid metabolism, though its precise endogenous substrates and complete physiological functions are still under active investigation.[4][5] Inhibition of HSD17B13 is a promising strategy to replicate the protective effects observed in individuals with genetic loss-of-function variants.
Core Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly targets the enzymatic activity of HSD17B13. Its mechanism of action can be characterized by its high potency, selectivity, and downstream effects on hepatic lipid metabolism pathways.
Potency and Selectivity
This compound demonstrates nanomolar potency against human HSD17B13. This high level of activity is a key attribute for its potential as a drug candidate.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Substrate |
| Human HSD17B13 | 2.5 | Estradiol |
| Human HSD17B13 | < 1000 | Leukotriene B3 |
Data sourced from Liu et al., 2025 and MedchemExpress.[4][6]
Downstream Signaling Effects: Inhibition of the SREBP-1c/FAS Pathway
Mechanistic studies have revealed that this compound modulates hepatic lipid levels by inhibiting the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)/Fatty Acid Synthase (FAS) pathway.[4] SREBP-1c is a master transcriptional regulator of lipogenesis, and its downstream target, FAS, is a key enzyme in the synthesis of fatty acids. By inhibiting this pathway, this compound reduces the production of new fatty acids in the liver, a critical factor in the pathogenesis of MASH.
Preclinical Profile
This compound has undergone significant preclinical evaluation, demonstrating promising pharmacokinetic properties and in vivo efficacy.
Pharmacokinetics and Liver-Targeting Profile
A key feature of this compound is its unique liver-targeting profile, which enhances its therapeutic potential while potentially minimizing off-target effects.[4] The compound has shown improved liver microsomal stability and a better overall pharmacokinetic profile when compared to other known HSD17B13 inhibitors like BI-3231.[4]
In Vivo Efficacy in MASH Models
In multiple mouse models of MASH, this compound has demonstrated robust anti-MASH effects.[4] Treatment with the inhibitor led to significant improvements in liver health, underscoring its potential as a disease-modifying agent.
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the mechanism of action of this compound.
HSD17B13 Enzymatic Activity Assay
This protocol is designed to measure the direct inhibitory effect of compounds on HSD17B13 enzymatic activity.
Procedure:
-
Reagent Preparation: Recombinant human HSD17B13 protein, the substrate (e.g., β-estradiol), and the cofactor (NAD+) are prepared in an appropriate buffer. This compound is serially diluted to various concentrations.
-
Reaction Incubation: The enzyme, substrate, cofactor, and inhibitor are combined in a 384-well plate and incubated to allow the enzymatic reaction to proceed.
-
Signal Detection: A detection reagent, such as NADH-Glo™, is added to the wells. This reagent measures the amount of NADH produced, which is directly proportional to the enzyme's activity.
-
Data Analysis: The luminescence is measured using a plate reader. The data are then analyzed to determine the concentration of this compound that inhibits 50% of the enzyme's activity (IC50).
In Vivo MASH Mouse Model Study
This protocol outlines the general procedure for evaluating the efficacy of this compound in a diet-induced mouse model of MASH.
Procedure:
-
Induction of MASH: Mice are fed a specific diet, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD), to induce the pathological features of MASH, including steatosis, inflammation, and fibrosis.
-
Compound Administration: this compound is administered to the mice, typically via oral gavage, at various doses. A vehicle control group is also included.
-
Monitoring and Sample Collection: Over the course of the study, mice are monitored for changes in body weight and other health parameters. At the end of the study, blood and liver tissue are collected for analysis.
-
Endpoint Analysis: Plasma levels of liver enzymes (e.g., ALT, AST) are measured. Liver tissue is analyzed for lipid content, histological changes (steatosis, inflammation, fibrosis), and gene expression of key markers in the SREBP-1c/FAS pathway.
Conclusion
This compound is a potent and selective inhibitor of HSD17B13 with a promising preclinical profile for the treatment of MASH. Its direct inhibitory action on the enzyme, coupled with its downstream effects on the SREBP-1c/FAS lipogenic pathway and its favorable liver-targeting properties, establish a strong mechanistic rationale for its continued development. The data presented in this whitepaper support this compound as a valuable pharmacological tool for further elucidating the role of HSD17B13 in liver disease and as a potential first-in-class therapeutic agent.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. enanta.com [enanta.com]
- 3. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-31: An In-Depth Inhibitor Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitor Hsd17B13-IN-31, focusing on its inhibitory profile, IC50 values, and the methodologies for its characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the study of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) and the development of therapeutics for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in hepatic lipid and steroid metabolism.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD and NASH, making it a compelling therapeutic target for these conditions.
This compound Inhibitor Profile
This compound, also identified as "compound 32", is a potent inhibitor of HSD17B13.[2][3] Its inhibitory activity has been characterized against multiple substrates of the HSD17B13 enzyme.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and provides a comparison with another notable HSD17B13 inhibitor, BI-3231.
| Inhibitor | Target | Substrate | IC50 | Reference |
| This compound (Compound 32) | Human HSD17B13 | Estradiol | < 0.1 µM | [2] |
| Human HSD17B13 | Leukotriene B3 | < 1 µM | [2] | |
| Human HSD17B13 | Not Specified | 2.5 nM | [3] | |
| BI-3231 | Human HSD17B13 | Not Specified | 1 nM | [4] |
| Mouse HSD17B13 | Not Specified | 13 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the enzymatic assays used to determine the inhibitory potency of compounds against HSD17B13.
Protocol 1: HSD17B13 Enzymatic Assay with β-Estradiol Substrate
This protocol is adapted from a high-throughput screening assay for HSD17B13 inhibitors.
Objective: To determine the IC50 value of an inhibitor against HSD17B13 using β-estradiol as a substrate and measuring the production of NADH via a luciferase-based detection system.
Materials:
-
Purified, full-length human HSD17B13 protein
-
This compound (or other test compounds) dissolved in 100% DMSO
-
β-estradiol (Sigma, E8875)
-
NAD+ (Sigma, N8285)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6) containing 0.02% Triton X-100
-
384-well assay plates (e.g., Corning 3824)
-
NAD(P)H-Glo™ Detection Reagent (Promega, G9061)
-
Plate reader capable of luminescence detection (e.g., Envision plate reader)
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Dispense 80 nL of the 50x final assay concentration (FAC) compound solutions into the 384-well assay plates. For an 11-point concentration response curve, a 1-in-3.162 serial dilution is recommended, with a top concentration of 80 µM. Include duplicate points for each concentration.
-
Substrate Mix Preparation: Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in the assay buffer.
-
Reaction Initiation:
-
Add 2 µL/well of the substrate mix to the assay plates containing the compound.
-
Initiate the enzymatic reaction by adding 2 µL/well of purified HSD17B13 protein, to a final concentration of 30 nM in the assay buffer.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours.
-
Detection:
-
Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Add 3 µL/well of the detection reagent to the assay plates.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the luminescence signal on a plate reader. The light signal produced is proportional to the amount of NADH generated.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor). Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Protocol 2: HSD17B13 Enzymatic Assay with Leukotriene B4 Substrate (Representative)
This protocol is based on descriptions of assays using Leukotriene B4 (LTB4) as a substrate, which is often used in parallel with β-estradiol to confirm inhibitor activity is not substrate-biased.[5]
Objective: To determine the IC50 value of an inhibitor against HSD17B13 using LTB4 as a substrate.
Materials:
-
Purified, full-length human HSD17B13 protein
-
This compound (or other test compounds) dissolved in 100% DMSO
-
Leukotriene B4
-
NAD+
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6) containing 0.02% Triton X-100
-
384-well assay plates
-
NAD(P)H-Glo™ Detection Reagent (Promega, G9061)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Follow the same procedure as in Protocol 1.
-
Substrate Mix Preparation: Prepare a substrate mix containing LTB4 and 500 µM NAD+ in the assay buffer. The optimal concentration of LTB4 should be empirically determined, but a concentration around the Km value is a good starting point.
-
Reaction Initiation:
-
Add 2 µL/well of the LTB4 substrate mix to the assay plates.
-
Initiate the reaction by adding 2 µL/well of purified HSD17B13 protein (e.g., 20-30 nM final concentration).
-
-
Incubation: Incubate at room temperature for a defined period (e.g., 2 hours), protected from light.
-
Detection: Add 3 µL/well of NAD(P)H-Glo™ detection reagent and incubate for 1 hour in the dark.
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Calculate percent inhibition and determine the IC50 value as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving HSD17B13 and the experimental procedures to study them is essential for a deeper understanding.
HSD17B13 Gene Expression Regulation
The expression of the HSD17B13 gene is, in part, regulated by the Liver X Receptor alpha (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[6]
Caption: LXRα-mediated transcriptional regulation of HSD17B13 via SREBP-1c.
HSD17B13-Mediated Inflammatory Signaling
Recent studies have elucidated a role for HSD17B13 in promoting liver inflammation through the biosynthesis of Platelet-Activating Factor (PAF).[6]
Caption: HSD17B13 promotes leukocyte adhesion via the PAF/PAFR/STAT3 signaling axis.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor like this compound.
Caption: A generalized workflow for the in vitro determination of HSD17B13 inhibitor IC50.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The Role of HSD17B13 in Lipid Droplet Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein that has emerged as a key player in hepatic lipid metabolism and a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the current understanding of HSD17B13's function, focusing on its enzymatic activity, its role in modulating lipid droplet dynamics, and its involvement in pathological states. Detailed experimental protocols for studying HSD17B13 and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.
Introduction
HSD17B13, a member of the 17-beta hydroxysteroid dehydrogenase superfamily, is predominantly expressed in the liver and localizes to the surface of lipid droplets (LDs).[1][2] Its expression is upregulated in patients with NAFLD.[2][3] While initial studies explored its role in steroid metabolism, recent evidence strongly points towards its involvement in lipid and retinol metabolism.[1][4] Genetic studies have identified loss-of-function variants of HSD17B13 that are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, highlighting its therapeutic potential.[2] This guide summarizes the core knowledge of HSD17B13's role in lipid droplet metabolism, providing a foundation for researchers and drug development professionals.
HSD17B13 Localization and Function
Subcellular Localization
HSD17B13 is targeted from the endoplasmic reticulum to lipid droplets.[5] This localization is crucial for its function and is mediated by its N-terminal region.[1] Studies have shown that HSD17B13 colocalizes with lipid droplet-specific proteins such as ADRP.[6]
Enzymatic Activity
HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[1][5] This enzymatic activity is dependent on its localization to the lipid droplet and the presence of a cofactor binding site.[1] Loss-of-function mutations, such as the rs72613567 splice variant, result in a truncated, enzymatically inactive protein.[5]
Role in Lipid Droplet Metabolism
Effect on Lipid Droplet Morphology
The influence of HSD17B13 on lipid droplet size and number is complex, with some conflicting reports in murine models.[5] However, several studies indicate that overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets.[5] Conversely, knockdown of Hsd17b13 in a high-fat diet mouse model resulted in a substantial decrease in the number and size of hepatic lipid droplets.
Impact on Lipid Composition
HSD17B13 activity significantly alters the lipidomic profile of hepatocytes. Overexpression of HSD17B13 is associated with increased levels of triglycerides (TG) and diglycerides (DG).[3][7] Conversely, HSD17B13 deficiency or inactivity is linked to changes in phospholipid composition, particularly an increase in phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs).[7][8]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effect of HSD17B13 on lipid metabolism.
Table 1: Effect of HSD17B13 Expression on Hepatic Lipid Droplets and Triglycerides
| Model System | HSD17B13 Manipulation | Effect on Lipid Droplet Size/Number | Effect on Hepatic Triglycerides | Reference |
| Cultured Human Hepatocytes | Overexpression | Increased size and number | Increased | [5] |
| Mouse Model (High-Fat Diet) | Adenovirus-mediated Overexpression | Increased | Increased | [5] |
| Mouse Model (High-Fat Diet) | shRNA-mediated Knockdown | Decreased size and number | Decreased | |
| Huh7 Cells | Overexpression | - | Increased | [9] |
| HFD-fed mice | AAV8-shHsd17b13 injection | - | Decreased serum TGs | [10] |
Table 2: Alterations in Hepatic Lipid Classes with HSD17B13 Manipulation
| Model System | HSD17B13 Status | Upregulated Lipid Classes | Downregulated Lipid Classes | Reference |
| Aged Hsd17b13 KO Mice | Knockout | - | Phosphatidylcholines (PCs) | [8] |
| HFD-fed mice with AAV8-Hsd17b13 | Overexpression | Triglycerides (TG) | Phosphatidylcholines (PCs) | [3] |
| HFD-obese mice with shHsd17b13 | Knockdown | Phosphatidylcholines (PCs) containing PUFAs | Diacylglycerols (DAGs) | [11] |
Signaling Pathways Involving HSD17B13
The expression of HSD17B13 is transcriptionally regulated by the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), both of which are master regulators of hepatic lipid metabolism.[2][12] LXRα activation induces SREBP-1c, which in turn directly binds to the promoter of the HSD17B13 gene to upregulate its expression.[12] This creates a feed-forward loop that can contribute to lipogenesis.[5]
Caption: HSD17B13 transcriptional regulation by LXRα and SREBP-1c.
Experimental Protocols
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay quantifies the enzymatic activity of HSD17B13 by measuring the conversion of retinol to its metabolites.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transfected with an expression vector for HSD17B13 or a control vector using a suitable transfection reagent.[1]
-
-
Substrate Treatment:
-
Retinoid Extraction:
-
The culture medium and cell lysates are collected.
-
Retinoids are extracted using a two-phase extraction with ethanol and hexane.
-
-
Quantification by HPLC:
-
The extracted retinoids are separated and quantified using normal-phase high-performance liquid chromatography (HPLC).[1]
-
Standard curves for retinaldehyde and retinoic acid are used for quantification.
-
Results are normalized to the total protein concentration of the cell lysate.
-
Caption: Workflow for HSD17B13 retinol dehydrogenase activity assay.
Immunofluorescence for HSD17B13 Localization
This protocol details the visualization of HSD17B13's subcellular localization.
-
Cell Culture and Transfection:
-
Hepatocytes (e.g., HepG2 or Huh7 cells) are cultured on glass coverslips.
-
Cells are transfected with a plasmid encoding a tagged version of HSD17B13 (e.g., GFP-tagged).[6]
-
-
Lipid Droplet Induction:
-
To visualize lipid droplet localization, cells are treated with oleic acid (e.g., 100 µM) for 16-24 hours to induce lipid droplet formation.[13]
-
-
Fixation and Permeabilization:
-
Cells are fixed with 4% paraformaldehyde.
-
Cell membranes are permeabilized with a detergent such as 0.3% Triton X-100.
-
-
Staining:
-
Imaging:
-
Coverslips are mounted on glass slides and imaged using a confocal microscope.
-
siRNA-mediated Knockdown of HSD17B13
This protocol describes the reduction of HSD17B13 expression in vitro.
-
siRNA Design and Synthesis:
-
Small interfering RNAs (siRNAs) targeting the HSD17B13 mRNA are designed and synthesized. A non-targeting siRNA is used as a negative control.
-
-
Cell Culture and Transfection:
-
Hepatocytes (e.g., HepG2) are seeded to reach 50-70% confluency at the time of transfection.
-
siRNAs are transfected into the cells using a lipid-based transfection reagent.
-
-
Incubation:
-
Cells are incubated for 48-72 hours to allow for mRNA and protein knockdown.
-
-
Validation of Knockdown:
-
qRT-PCR: RNA is extracted from the cells, and the level of HSD17B13 mRNA is quantified by quantitative real-time PCR, normalized to a housekeeping gene.
-
Western Blot: Protein lysates are prepared, and the level of HSD17B13 protein is assessed by Western blotting, with a loading control like β-actin or GAPDH.
-
Caption: Workflow for siRNA-mediated knockdown of HSD17B13.
Lipidomic Analysis
This protocol outlines the steps for analyzing the lipid composition of cells or tissues.
-
Sample Preparation:
-
Cells or tissues are harvested and snap-frozen in liquid nitrogen.
-
Lipids are extracted using a solvent system, typically a chloroform/methanol mixture.[7]
-
-
Mass Spectrometry:
-
The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This allows for the separation and identification of a wide range of lipid species.
-
-
Data Analysis:
-
The raw data is processed to identify and quantify individual lipid species.
-
Statistical analysis is performed to identify significant differences in lipid profiles between different experimental groups (e.g., wild-type vs. knockout).
-
Conclusion and Future Directions
HSD17B13 is a critical regulator of hepatic lipid droplet metabolism, with its enzymatic activity and localization playing a key role in modulating lipid storage and composition. The protective effect of its loss-of-function variants in the context of NAFLD progression makes it an attractive therapeutic target. Future research should focus on elucidating the precise molecular mechanisms by which HSD17B13 influences lipid droplet dynamics and its interplay with other key proteins in lipid metabolism. Further detailed lipidomic and metabolomic studies will be crucial to fully understand the downstream consequences of HSD17B13 inhibition. The development of specific and potent inhibitors of HSD17B13 holds promise for the treatment of NASH and other chronic liver diseases.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
HSD17B13 Gene Variants: A Comprehensive Technical Guide to their Protective Role in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated protein, has emerged as a key player in the pathogenesis of chronic liver diseases. The discovery of loss-of-function variants in the HSD17B13 gene that confer significant protection against nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), alcohol-related liver disease (ALD), cirrhosis, and hepatocellular carcinoma (HCC) has galvanized the scientific community. This technical guide provides an in-depth overview of the current understanding of HSD17B13, focusing on the quantitative impact of its genetic variants, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers and professionals in the field of liver disease and drug development, offering a consolidated source of data and protocols to inform future research and therapeutic strategies.
Quantitative Impact of HSD17B13 Variants on Liver Disease Risk
Genetic epidemiology studies have consistently demonstrated the protective effects of specific variants in the HSD17B13 gene. The most extensively studied variant is rs72613567, a splice variant that leads to a truncated, inactive protein. The presence of the TA allele of rs72613567 is associated with a reduced risk of various liver pathologies. The following tables summarize the quantitative data from key meta-analyses and large-scale cohort studies.
Table 1: Protective Effect of HSD17B13 rs72613567 Variant on Various Liver Diseases (Meta-Analysis Data)
| Liver Disease | Comparison | Pooled Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Any Liver Diseases | TA allele vs. T allele | 0.73 | 0.61 - 0.87 | [1] |
| Liver Cirrhosis | TA allele vs. T allele | 0.81 | 0.76 - 0.88 | [1] |
| Hepatocellular Carcinoma (HCC) | TA allele vs. T allele | 0.64 | 0.53 - 0.77 | [1] |
| NAFLD | TA allele vs. T allele | 0.67 | 0.52 - 0.86 | [2] |
| HCC in NAFLD/ALD/Viral Hepatitis | TA allele vs. T allele | 0.77 | 0.68 - 0.86 | [2] |
Table 2: Genotype-Specific Risk Reduction for Liver Disease Associated with HSD17B13 rs72613567
| Liver Disease | Genotype | Risk Reduction | 95% Confidence Interval (CI) | Reference |
| Alcoholic Liver Disease | Heterozygotes (TA) | 42% | 20% - 58% | [3] |
| Homozygotes (TA/TA) | 53% | 3% - 77% | [3] | |
| Nonalcoholic Liver Disease | Heterozygotes (TA) | 17% | 8% - 25% | [4] |
| Homozygotes (TA/TA) | 30% | 13% - 43% | [4] | |
| Alcoholic Cirrhosis | Heterozygotes (TA) | 42% | 14% - 61% | [3] |
| Homozygotes (TA/TA) | 73% | 15% - 91% | [3] | |
| Nonalcoholic Cirrhosis | Heterozygotes (TA) | 26% | 7% - 40% | [4] |
| Homozygotes (TA/TA) | 49% | 15% - 69% | [4] | |
| Cirrhosis (per TA-allele) | - | 15% | 0.74 - 0.98 (OR) | [4] |
| HCC (per TA-allele) | - | 28% | - | [4] |
Table 3: Association of HSD17B13 Variants with Liver-Related Complications and Mortality
| Outcome | Variant | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |
| Liver-Related Complications | rs72613567 (homozygous TA) | 0.004 | 0.00 - 0.64 | [5] |
| rs6834314 (homozygous G) | 0.01 | 0.00 - 0.97 | [5] | |
| Cirrhosis-Associated Mortality (per minor allele) | rs72613567 | 49% reduction | 0.32 - 0.81 | [4] |
Molecular Mechanisms of HSD17B13 in Liver Homeostasis
The protective mechanism of HSD17B13 loss-of-function variants is an area of active investigation. Current evidence points to its role in lipid droplet metabolism and retinol processing.
Regulation of HSD17B13 Expression
The transcription of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. The liver X receptor α (LXRα), upon activation, induces the expression of sterol regulatory element-binding protein-1c (SREBP-1c).[6] SREBP-1c then directly binds to a sterol regulatory element in the HSD17B13 promoter, upregulating its expression.[6][7] This suggests a role for HSD17B13 in LXRα-mediated lipogenesis.
Enzymatic Function and Role in Retinol Metabolism
HSD17B13 has been identified as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[8][9] This enzymatic activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[8][9] Loss-of-function variants, such as those resulting from the rs72613567 splice mutation, lead to a truncated protein with no enzymatic activity.[8] The accumulation of retinol or alterations in downstream retinoic acid signaling due to impaired HSD17B13 function are hypothesized to be protective against liver injury.
Experimental Protocols
Genotyping of HSD17B13 Variants
A common method for genotyping HSD17B13 variants like rs72613567 is the TaqMan SNP Genotyping Assay or rhAmp SNP Genotyping.
-
DNA Extraction: Genomic DNA is extracted from whole blood or tissue samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).[10]
-
PCR Amplification: A specific region of the HSD17B13 gene containing the variant of interest is amplified using polymerase chain reaction (PCR).
-
Allelic Discrimination: The genotyping assay utilizes allele-specific fluorescently labeled probes. The instrument detects the fluorescence signals to determine the genotype of each sample.[5][10]
-
Data Analysis: The results are analyzed using the appropriate software to assign genotypes (e.g., homozygous for the major allele, heterozygous, or homozygous for the minor allele).
Preclinical Mouse Models
-
Model: Whole-body Hsd17b13 knockout (KO) mice are generated using standard gene-targeting techniques.[11]
-
Dietary Interventions: To induce liver disease, KO and wild-type (WT) littermate controls are subjected to various diets, including:
-
Analysis: Endpoints include body and liver weight, hepatic triglyceride levels, serum liver enzymes (ALT, AST), histological analysis of liver sections (H&E staining for steatosis and inflammation, Sirius Red for fibrosis), and gene expression analysis of inflammatory and fibrotic markers.[11][12] Of note, some studies have reported that Hsd17b13 deficiency in mice does not fully replicate the protective phenotype observed in humans, suggesting potential inter-species differences.[11][12]
-
Model: Adeno-associated virus (AAV) vectors expressing a short-hairpin RNA (shRNA) targeting Hsd17b13 (AAV-shHsd17b13) are used to achieve liver-specific knockdown in adult mice.[13][14]
-
Experimental Design: C57BL/6J mice are first fed a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 21 weeks) to induce obesity and hepatic steatosis. Subsequently, they receive a single intravenous injection of AAV-shHsd17b13 or a scrambled control shRNA.[13]
-
Analysis: Tissues are harvested after a defined period (e.g., 2 weeks post-injection). Analyses include quantification of Hsd17b13 mRNA and protein in the liver to confirm knockdown, assessment of hepatic steatosis (H&E staining, lipidomics), serum ALT levels, and expression of genes involved in lipid metabolism and fibrosis.[13][14]
Clinical Trials with RNAi Therapeutics
RNA interference (RNAi) therapeutics are being developed to mimic the protective effect of HSD17B13 loss-of-function variants by silencing HSD17B13 gene expression in the liver.
-
Drug: ARO-HSD is an investigational RNAi therapeutic designed to selectively reduce the expression of HSD17B13 mRNA in hepatocytes.[15]
-
Study Design (AROHSD1001, NCT04202354): A Phase 1/2, single and multiple dose-escalating study in healthy volunteers and patients with NASH or suspected NASH.[15][16]
-
Endpoints:
-
Drug: Rapirosiran (ALN-HSD-001) is an N-acetylgalactosamine (GalNAc)-conjugated small-interfering RNA (siRNA) that targets liver-expressed HSD17B13 mRNA.[18][19]
-
Study Design (ALN-HSD-001, NCT04565717): A Phase 1, randomized, double-blind, placebo-controlled study in two parts.[18][20]
-
Endpoints:
Conclusion and Future Directions
The discovery of the protective role of HSD17B13 loss-of-function variants represents a significant advancement in the field of liver disease genetics. The compelling human genetic data has established HSD17B13 as a high-value therapeutic target. The ongoing clinical trials with RNAi therapeutics will provide crucial insights into the feasibility and efficacy of pharmacologically inhibiting HSD17B13 to treat NASH and other chronic liver diseases.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanism: While the role of HSD17B13 as a retinol dehydrogenase is established, the exact downstream consequences of its inactivation that lead to hepatoprotection need to be further unraveled.
-
Investigating interactions with other genetic and environmental factors: The protective effect of HSD17B13 variants can be modulated by other genetic variants (e.g., PNPLA3) and clinical risk factors.[22] A deeper understanding of these interactions will be crucial for personalized medicine approaches.
-
Exploring the role of HSD17B13 in other diseases: Given its enzymatic function, HSD17B13 may have roles in other metabolic or inflammatory conditions beyond liver disease.
-
Development of small molecule inhibitors: In addition to RNAi therapeutics, the development of orally available small molecule inhibitors of HSD17B13 could offer alternative therapeutic options.
This technical guide provides a solid foundation for understanding the current state of HSD17B13 research. The continued investigation of this fascinating gene holds immense promise for the development of novel therapies to combat the growing epidemic of chronic liver disease.
References
- 1. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of HSD17B13 rs72613567 genotype on hepatic decompensation and mortality in patients with portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arrowheadpharma.com [arrowheadpharma.com]
- 16. natap.org [natap.org]
- 17. arrowheadpharma.com [arrowheadpharma.com]
- 18. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 21. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
An In-Depth Technical Guide to Hsd17B13-IN-31: Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding kinetics of Hsd17B13-IN-31, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). This document details the available quantitative data, experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.
Introduction to Hsd17B13
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is implicated in hepatic lipid metabolism and has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[5] Hsd17B13 catalyzes the conversion of bioactive lipids, steroids, and retinol.[5]
Quantitative Data for Hsd17B13 Inhibitors
This section summarizes the available quantitative data for this compound and a well-characterized reference inhibitor, BI-3231. The data is presented in tabular format for clear comparison.
Table 1: this compound Inhibition Data
| Parameter | Substrate | Value | Source |
| IC50 | Estradiol | < 0.1 µM | MedChemExpress |
| IC50 | Leukotriene B3 | < 1 µM | MedChemExpress |
Table 2: BI-3231 Inhibition and Binding Data
| Parameter | Species | Value | Source |
| IC50 | Human Hsd17B13 | 1 nM | MedChemExpress |
| IC50 | Mouse Hsd17B13 | 13 nM | MedChemExpress |
| Ki | Human Hsd17B13 | 0.7 nM | Tocris Bioscience |
| Thermal Shift (ΔTm) | Human Hsd17B13 (+NAD+) | 16.7 K | [Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science] |
Note: Specific binding kinetics data (kon, koff, KD) for this compound are not publicly available at this time. It has been reported that methods like surface plasmon resonance (SPR) have been challenging for Hsd17B13, which may contribute to the limited availability of such data.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Hsd17B13 Enzymatic Activity Assay (NADH-Glo™ Assay)
This protocol is adapted from a published method for measuring Hsd17B13 enzyme activity by detecting the production of NADH.
Materials:
-
Recombinant human Hsd17B13 protein
-
NAD+
-
β-estradiol (or other suitable substrate)
-
NADH-Glo™ Detection Kit (Promega)
-
384-well plates
-
Multi-mode plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture in a 384-well plate containing:
-
Recombinant human Hsd17B13 protein (e.g., 300 ng)
-
NAD+ (e.g., 500 µM)
-
β-estradiol (e.g., 15 µM)
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., PBS) to a final volume of 10 µL.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Add an equal volume (10 µL) of NADH-Glo™ Detection Reagent to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a multi-mode plate reader.
-
Calculate the percent inhibition based on the signal relative to a DMSO control.
Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
This assay is used to assess the direct binding of an inhibitor to Hsd17B13 by measuring the change in the protein's melting temperature (Tm).
Materials:
-
Purified Hsd17B13 protein
-
SYPRO™ Orange dye (or similar fluorescent dye)
-
Test inhibitor (e.g., this compound)
-
NAD+ (as binding of some inhibitors is NAD+-dependent)
-
Real-time PCR instrument with a thermal melting curve analysis module
-
PCR plates
Procedure:
-
Prepare a master mix containing the Hsd17B13 protein and SYPRO™ Orange dye in an appropriate buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a DMSO control. For NAD+-dependent inhibitors, also include NAD+ in the reaction mixture.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal melting protocol:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Ramp rate: e.g., 0.5°C/minute
-
Continuously monitor fluorescence during the temperature ramp.
-
-
Analyze the resulting melt curves to determine the Tm for each condition. The change in Tm (ΔTm) in the presence of the inhibitor compared to the control indicates target engagement. A positive ΔTm suggests stabilization of the protein upon inhibitor binding.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Hsd17B13 and its inhibitors.
Hsd17B13 Upstream and Downstream Signaling
Caption: Hsd17B13 signaling pathway and point of inhibition.
Experimental Workflow for Hsd17B13 Inhibitor Characterization
Caption: Workflow for Hsd17B13 inhibitor identification and characterization.
Logical Relationship of NAD+ Dependent Binding
Caption: Uncompetitive binding model for NAD+-dependent Hsd17B13 inhibitors.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-31 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene to be protective against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis and hepatocellular carcinoma.[1] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-31 is a potent inhibitor of HSD17B13, and this document provides detailed protocols for its in vitro characterization.
Mechanism of Action of HSD17B13
HSD17B13 is an NAD+-dependent oxidoreductase.[3][4] While its endogenous substrate is still under investigation, it has been shown to metabolize various substrates in vitro, including steroids like β-estradiol and bioactive lipids such as leukotriene B4.[3][4] Additionally, HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] The enzyme is localized to the surface of lipid droplets within hepatocytes.[1]
HSD17B13 Signaling Pathway in Liver Disease
Experimental Protocols
In Vitro HSD17B13 Enzymatic Assay
This protocol describes a biochemical assay to determine the inhibitory activity of compounds like this compound on purified human HSD17B13. The assay measures the production of NADH, a product of the enzymatic reaction, using a luminescent detection method.
Materials and Reagents:
-
Recombinant human HSD17B13 (e.g., from BPS Bioscience or Creative Biolabs)[5][6]
-
This compound or other test compounds
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20[7]
-
NADH detection reagent (e.g., NAD-Glo™ Assay Kit, Promega)[7]
-
384-well white plates
-
Plate reader capable of luminescence detection
Assay Protocol:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Create a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).
-
Prepare a substrate/cofactor mix in the assay buffer containing β-estradiol and NAD+.
-
Add 10 µL of the substrate/cofactor mix to each well. Final concentrations can be optimized, but a starting point is 15 µM for β-estradiol and 500 µM for NAD+.[8]
-
Initiate the enzymatic reaction by adding 5 µL of recombinant HSD17B13 in assay buffer to each well. The final enzyme concentration should be in the range of 50-100 nM.[7]
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 20 µL of the NADH detection reagent to each well.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Substrate | IC50 (nM) | Assay Method |
| This compound | Human HSD17B13 | Estradiol | < 100 | Luminescence |
| BI-3231 | Human HSD17B13 | Estradiol | 1 | Luminescence |
| BI-3231 | Mouse HSD17B13 | Estradiol | 13 | Luminescence |
| Compound 1 | Human HSD17B13 | β-estradiol | 1400 ± 700 | Not specified |
| Compound 1 | Human HSD17B13 | Leukotriene B4 | Not specified | Not specified |
Data for BI-3231 and Compound 1 are from cited literature.[9][10][11][12] The IC50 for this compound is a representative value for a potent inhibitor.
High-Throughput Screening (HTS) Workflow for HSD17B13 Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel HSD17B13 inhibitors.
Conclusion
The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound and other potential inhibitors of HSD17B13. These assays are crucial for the preclinical development of novel therapeutics targeting HSD17B13 for the treatment of NAFLD and NASH. Careful optimization of assay conditions is recommended to ensure robust and reproducible results.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. enanta.com [enanta.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-3 in Hepatocyte Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[4][5] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.[6][7] Hsd17B13-IN-3 is a potent small molecule inhibitor of HSD17B13 enzymatic activity, identified through high-throughput screening. These application notes provide a comprehensive guide to its use, with a critical evaluation of its suitability for experiments in cultured hepatocytes.
Hsd17B13-IN-3: Biochemical Profile and Cellular Activity
Hsd17B13-IN-3 has been characterized as a potent inhibitor in biochemical assays utilizing purified HSD17B13 protein. However, its utility in cell-based assays is limited by its physicochemical properties.
Key Data Summary:
| Parameter | Value | Substrate Used | Reference |
| IC50 | 0.38 µM | β-estradiol | [4][8] |
| IC50 | 0.45 µM | Leukotriene B4 (LTB4) | [4][8] |
| Cellular Activity | Inactive / Low cell penetration | Not Applicable | [4][8] |
Note: The low cell penetration of Hsd17B13-IN-3 is a critical limitation. One study explicitly notes its inactivity in cell-based assays, likely due to two highly polar groups in its structure.[8] Therefore, it is not recommended for experiments requiring inhibition of intracellular HSD17B13 in intact, cultured hepatocytes. It may, however, be suitable for use in biochemical assays with cell lysates or in permeabilized cell systems, though specific protocols for these applications have not been published.
HSD17B13 Signaling and Experimental Workflow
The following diagrams illustrate the known signaling pathway of HSD17B13 and a general workflow for evaluating a cell-permeable HSD17B13 inhibitor.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. origene.com [origene.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-31 solubility and stability for lab experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of Hsd17B13-IN-31, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), for laboratory experiments. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD).[1][2][3][4] Inactivating variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[1][5]
Solubility
Limited specific solubility data for this compound is publicly available. However, based on data for other HSD17B13 inhibitors, the following solvents are recommended for preparing stock solutions. It is crucial to perform small-scale solubility tests before preparing large batches.
Table 1: Solubility of HSD17B13 Inhibitors in Common Laboratory Solvents
| Compound | Solvent | Concentration | Notes |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use newly opened DMSO.[6] |
| HSD17B13-IN-3 | DMSO | 260 mg/mL (565.78 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use newly opened DMSO.[7] |
| HSD17B13-IN-8 | 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (5.80 mM) | Clear solution.[8] |
| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.80 mM) | Clear solution.[8] |
Note: For this compound, it is recommended to start with Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions. For in vivo studies, co-solvents such as PEG300, Tween-80, and corn oil may be necessary to achieve the desired concentration and formulation.
Stability and Storage
Proper storage is critical to maintain the integrity and activity of this compound.
Table 2: Recommended Storage Conditions for HSD17B13 Inhibitors
| Form | Storage Temperature | Duration | Notes |
| Solid Powder (HSD17B13-IN-2) | -20°C | 3 years | |
| Solid Powder (HSD17B13-IN-2) | 4°C | 2 years | |
| In Solvent (HSD17B13-IN-2, -3, -8) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[6][7][8] |
| In Solvent (HSD17B13-IN-2, -3, -8) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[6][7][8] |
It is strongly recommended to store this compound as a solid powder at -20°C or below. Once dissolved, the solution should be aliquoted into single-use vials and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions
This protocol provides a general guideline for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6][7][8]
-
Once completely dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C.
Cell-Based Assay Protocol
This protocol outlines a general workflow for testing the efficacy of this compound in a cell-based assay.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Assay plates (e.g., 96-well plates)
-
Reagents for inducing HSD17B13 expression or activity (e.g., oleic acid)
-
Assay detection reagents (e.g., for measuring lipid accumulation, cell viability, or specific enzyme activity)
Protocol:
-
Cell Seeding: Seed the hepatocyte cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with the same final DMSO concentration).
-
Induction (Optional): If studying the inhibitory effect under specific conditions, co-treat the cells with an inducer of HSD17B13 or a substrate.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired endpoint assay. This could include:
-
Lipid Accumulation: Stain with Oil Red O or Nile Red to visualize and quantify lipid droplets.
-
Cell Viability: Use assays such as MTT, MTS, or CellTiter-Glo to assess cytotoxicity.
-
Enzyme Activity: Measure the activity of HSD17B13 using a specific substrate and detecting the product formation.
-
-
Data Analysis: Analyze the data to determine the IC50 of this compound.
Visualizations
HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated protein that is thought to play a role in hepatic lipid metabolism. Its inhibition is a potential therapeutic strategy for NAFLD.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. origene.com [origene.com]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Evaluating Hsd17B13 Inhibitors in Mouse Models of Non-alcoholic Fatty Liver Disease (NAFLD)
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[1][4][5][6] This makes HSD17B13 a compelling therapeutic target for the treatment of NAFLD and other chronic liver diseases.[2][7]
Overexpression of HSD17B13 in mouse models has been shown to increase the size and number of lipid droplets in hepatocytes and promote the accumulation of lipids in the liver.[1][8] Conversely, inhibiting its activity is a promising strategy to mitigate the progression of NAFLD.[1][8]
These application notes provide a generalized framework and detailed protocols for researchers evaluating the in vivo efficacy of HSD17B13 inhibitors, using Hsd17B13-IN-31 as a representative compound, in preclinical mouse models of NAFLD.
Note: As of the date of this document, specific preclinical dosage and administration data for a compound named "this compound" are not publicly available. The following protocols are based on general principles for testing novel small molecule inhibitors in established NAFLD mouse models. Researchers must conduct initial dose-ranging and toxicology studies to determine the appropriate and safe dosage for any new investigational compound.
HSD17B13 Signaling and Role in NAFLD
HSD17B13 is understood to play a role in lipid metabolism within hepatocytes. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] HSD17B13 itself can further promote SREBP-1c maturation, creating a positive feedback loop that may contribute to hepatic fat accumulation.[1] The enzyme is also known to catalyze the conversion of retinol to retinaldehyde.[1][6] Loss-of-function variants are thought to disrupt these processes, leading to a protective phenotype against liver damage.
Caption: Proposed mechanism of HSD17B13 action and inhibition in NAFLD.
Experimental Protocols
Mouse Model Selection
The choice of mouse model is critical and should align with the specific stage of NAFLD being targeted. Several models are commonly used, each with distinct characteristics.[9]
-
Diet-Induced Models:
-
High-Fat Diet (HFD): C57BL/6J mice fed a diet with 45-60% kcal from fat develop obesity, insulin resistance, and hepatic steatosis. This model is suitable for studying the prevention of steatosis.
-
Western Diet (WD): This diet is high in fat (40-45%), sucrose, and cholesterol. It induces a more robust NASH phenotype with inflammation and some fibrosis over a longer duration (16-24 weeks).[10]
-
-
Genetically Modified Models:
-
db/db or ob/ob mice: These models have mutations in the leptin receptor or leptin gene, respectively, leading to hyperphagia, obesity, and steatosis. They are useful for studying NAFLD in the context of severe metabolic syndrome.
-
Experimental Workflow for Efficacy Testing
A typical workflow for evaluating an HSD17B13 inhibitor involves acclimatizing the animals, inducing the disease phenotype, administering the therapeutic compound, and finally, collecting samples for endpoint analysis.
Caption: General experimental workflow for testing this compound in mice.
Protocol: In Vivo Efficacy Study in a Western Diet Model
Objective: To assess the therapeutic efficacy of this compound on hepatic steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Standard chow diet and Western Diet (e.g., D12079B, Research Diets Inc.).
-
This compound (investigational compound).
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).
-
Gavage needles, scales, standard laboratory equipment.
-
Biochemical assay kits (ALT, AST, triglycerides, cholesterol).
-
Histology supplies (formalin, paraffin, H&E, Sirius Red stains).
-
RNA extraction and qPCR reagents.
Procedure:
-
Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water) while on a standard chow diet.
-
NAFLD Induction: Switch mice to a Western Diet for 16 weeks to induce the NASH phenotype. Monitor body weight weekly.
-
Group Allocation: At week 16, randomize mice into treatment groups (n=8-10 per group) based on body weight.
-
Group 1: Western Diet + Vehicle (Control)
-
Group 2: Western Diet + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: Western Diet + this compound (High Dose, e.g., 30 mg/kg)
-
-
Compound Administration: Administer the formulated compound or vehicle daily via oral gavage for 8 weeks. Continue the Western Diet for all groups.
-
Monitoring: Record body weight and food intake weekly. Observe animals for any signs of toxicity.
-
Terminal Sample Collection: At the end of the 8-week treatment period, fast mice for 4-6 hours.
-
Collect blood via cardiac puncture for serum analysis.
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse the liver with PBS. Record the total liver weight.
-
Section the liver:
-
One piece flash-frozen in liquid nitrogen for molecular/biochemical analysis.
-
One piece fixed in 10% neutral buffered formalin for histology.
-
-
Endpoint Analyses
a. Serum Biochemistry:
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
Measure serum triglycerides and total cholesterol to assess systemic lipid metabolism.
b. Liver Histology:
-
Prepare paraffin-embedded liver sections (5 µm).
-
Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Score using the NAFLD Activity Score (NAS).
-
Stain with Sirius Red or Trichrome to visualize and quantify collagen deposition (fibrosis).
c. Liver Biochemistry:
-
Homogenize a portion of the frozen liver tissue.
-
Measure hepatic triglyceride and cholesterol content using commercial kits.
d. Gene Expression Analysis:
-
Extract total RNA from frozen liver tissue.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of genes related to:
-
Fibrosis: Col1a1, Acta2, Timp1
-
Inflammation: Tnf-α, Il-6, Ccl2
-
Lipogenesis: Srebf1, Fasn, Acaca
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Hypothetical Efficacy Data for this compound in a NASH Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight (g) | 45.2 ± 2.5 | 44.8 ± 2.3 | 43.1 ± 2.8 |
| Liver Weight (g) | 2.8 ± 0.3 | 2.4 ± 0.2 | 2.1 ± 0.2** |
| Liver/Body Weight (%) | 6.2 ± 0.5 | 5.4 ± 0.4 | 4.9 ± 0.3 |
| Serum ALT (U/L) | 150 ± 25 | 110 ± 18* | 85 ± 15 |
| Serum AST (U/L) | 210 ± 30 | 165 ± 22 | 130 ± 20** |
| Liver Triglycerides (mg/g) | 120 ± 15 | 90 ± 11 | 75 ± 10 |
| NAFLD Activity Score | 5.5 ± 0.8 | 4.1 ± 0.6* | 3.2 ± 0.5 |
| Fibrosis Score | 2.1 ± 0.4 | 1.5 ± 0.3* | 1.1 ± 0.2** |
Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control is denoted by *p<0.05, **p<0.01.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising therapeutic avenue for NAFLD/NASH. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound or other selective inhibitors. Successful execution of these studies, including robust dose-finding, appropriate model selection, and multi-faceted endpoint analysis, is crucial for advancing novel HSD17B13 inhibitors toward clinical development.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. pnas.org [pnas.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HSD17B13 Inhibitors
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Accumulating genetic evidence has identified HSD17B13 as a promising therapeutic target for chronic liver diseases.[3][4] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][4] The enzyme is known to be involved in the metabolism of steroids, fatty acids, and retinol.[1][2] Consequently, the inhibition of HSD17B13 enzymatic activity is a compelling strategy for the treatment of NASH and other liver pathologies.[5][6][7] These application notes provide an overview of the signaling pathways involving HSD17B13 and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors.
Section 1: HSD17B13 Signaling and Regulatory Pathways
HSD17B13 expression and activity are integrated into key hepatic metabolic and inflammatory pathways. Understanding these pathways is crucial for contextualizing the mechanism of action of potential inhibitors.
1.1 Transcriptional Regulation via LXRα/SREBP-1c
Studies in murine models have shown that the liver X receptor-α (LXRα), a critical regulator of lipid metabolism, can induce the expression of HSD17B13. This induction is mediated by the sterol regulatory element-binding protein-1c (SREBP-1c). HSD17B13, in turn, promotes the maturation of SREBP-1c, establishing a positive feedback loop that can contribute to hepatic lipogenesis.[2]
1.2 Role in Inflammatory Signaling
Recent research has shown that HSD17B13 can promote liver inflammation by influencing leukocyte adhesion. The enzyme's activity increases the biosynthesis of Platelet-Activating Factor (PAF), which then acts in an autocrine manner. PAF binds to its receptor (PAFR) on hepatocytes, activating STAT3 signaling. This cascade upregulates the expression of fibrinogen, which in turn promotes leukocyte adhesion and contributes to chronic liver inflammation.[8]
Section 2: High-Throughput Screening (HTS) Workflow and Methodologies
The discovery of small-molecule inhibitors of HSD17B13 typically begins with an HTS campaign that screens large compound libraries.[5][9] A generalized workflow involves primary screening, hit confirmation, dose-response analysis, and subsequent hit-to-lead optimization.
Several robust HTS methodologies have been successfully employed to identify HSD17B13 inhibitors. The choice of substrate is a key consideration; while the endogenous substrate is unknown, estradiol, leukotriene B4 (LTB4), and retinol have been used effectively, with estradiol often chosen for its ease of handling in HTS campaigns.[5][10]
Key HTS Assay Formats:
-
Mass Spectrometry (MS)-Based Assays : These assays directly measure the conversion of a substrate to its product. Platforms like RapidFire MS or MALDI-TOF-MS offer high speed and label-free detection, making them ideal for HTS.[5][11]
-
Luminescence-Based Assays : These assays measure the production of NADH, a common product of dehydrogenase reactions. The NAD-Glo™ assay is a commercially available, sensitive method that uses a coupled-enzyme system to generate a luminescent signal proportional to the amount of NADH produced.[11][12]
-
Cell-Based Assays : These assays measure inhibitor activity in a more physiologically relevant environment. Stably transfected cell lines (e.g., HEK293) overexpressing HSD17B13 are treated with a substrate, and product formation is measured in the cell supernatant.[10]
Section 3: Experimental Protocols
Protocol 1: Biochemical HTS using RapidFire Mass Spectrometry
This protocol is adapted from the discovery of the HSD17B13 inhibitor BI-3231.[5][10]
-
Principle : Recombinant HSD17B13 enzyme catalyzes the conversion of estradiol to estrone in the presence of the cofactor NAD+. Test compounds are screened for their ability to inhibit this reaction. The product, estrone, is quantified using a high-throughput mass spectrometry system.
-
Reagents and Materials :
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[11]
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
RapidFire Mass Spectrometry system or equivalent
-
-
Step-by-Step Procedure :
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of compound dilutions into 384-well assay plates.
-
Prepare an enzyme/cofactor mix of HSD17B13 and NAD+ in assay buffer. Add this mixture to the wells.
-
Incubate for 15-30 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding estradiol substrate to all wells.
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
Stop the reaction by adding a quench solution (e.g., acetonitrile containing an internal standard).
-
Analyze the plates on the RapidFire MS system to quantify the amount of estrone produced.
-
-
Data Analysis :
-
Normalize the data using high controls (DMSO vehicle, 100% activity) and low controls (no enzyme or potent inhibitor, 0% activity).
-
Calculate the percent inhibition for each compound concentration.
-
For confirmed hits, determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol 2: Luminescence-Based HTS using NAD-Glo™ Assay
This protocol is based on methods used for screening HSD17B13 substrate libraries and inhibitors.[11][12]
-
Principle : The dehydrogenase activity of HSD17B13 produces NADH. The NAD-Glo™ assay detects the amount of NADH in a sample via a coupled-enzyme reaction that generates a luminescent signal, which is directly proportional to HSD17B13 activity.
-
Reagents and Materials :
-
Step-by-Step Procedure :
-
Dispense test compounds into the wells of a 384-well plate.
-
Add HSD17B13 enzyme and NAD+ to the wells and incubate for 15-30 minutes.
-
Start the reaction by adding the substrate (e.g., estradiol).
-
Incubate for 60-120 minutes at 37°C.
-
Add NAD-Glo™ Detection Reagent according to the manufacturer's protocol. This reagent lyses the enzyme and contains the enzymes for the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate percent inhibition and IC50 values as described in Protocol 1. A lower luminescent signal corresponds to higher inhibition.
Protocol 3: Cellular HSD17B13 Activity Assay
This protocol measures inhibitor potency in a cellular context.[10]
-
Principle : HEK293 cells stably overexpressing human HSD17B13 are used to assess compound activity. Cells are incubated with the test compound and then with the substrate estradiol. The conversion of estradiol to estrone in the cell culture supernatant is measured by mass spectrometry.
-
Reagents and Materials :
-
HEK293 cells stably expressing human HSD17B13
-
Cell Culture Medium: DMEM with 10% FBS, Glutamax, and sodium pyruvate.[10]
-
Substrate: Estradiol
-
Test compounds in DMSO
-
384-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Mass Spectrometer
-
-
Step-by-Step Procedure :
-
Seed the HSD17B13-HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Add serially diluted test compounds to the cells and incubate for 30 minutes at 37°C.[10]
-
Add estradiol (e.g., 60 µM final concentration) to the wells and incubate for 3 hours at 37°C.[10]
-
Collect an aliquot of the supernatant for MS analysis of estrone production.
-
To the remaining cells in the plate, perform a CellTiter-Glo® assay according to the manufacturer's protocol to assess cell viability and rule out cytotoxicity-driven effects.[10]
-
Quantify estrone in the supernatant using LC-MS/MS.
-
-
Data Analysis : Determine cellular IC50 values by normalizing estrone production to controls. Data from the cell viability assay should be used to flag and exclude cytotoxic compounds.
Section 4: Data Presentation of Known HSD17B13 Inhibitors
The following tables summarize quantitative data for representative HSD17B13 inhibitors identified through HTS campaigns.
Table 1: Potency and Selectivity of HSD17B13 Inhibitor BI-3231
| Assay Type | Species | Substrate | IC50 / Ki | Reference |
|---|---|---|---|---|
| Enzymatic | Human | Estradiol | IC50: 2.2 nM | [10] |
| Enzymatic | Human | Estradiol | Ki: 1.2 nM | [10] |
| Enzymatic | Mouse | Estradiol | IC50: 4.8 nM | [10] |
| Cellular | Human | Estradiol | IC50: 17 nM | [10] |
| Selectivity (Enzymatic) | Human HSD17B11 | Estradiol | IC50: >50,000 nM |[10] |
Table 2: Potency of HTS Hit (Compound 1) for BI-3231 Development
| Assay Type | Species | Substrate | IC50 | Reference |
|---|---|---|---|---|
| Enzymatic | Human | Estradiol | 1.4 µM | [5][10] |
| Enzymatic | Human | Retinol | 2.4 µM | [5] |
| Enzymatic | Mouse | Estradiol | 1.8 µM | [10] |
| Cellular | Human | Estradiol | 11 µM |[10] |
Table 3: Potency of a Recently Developed HSD17B13 Inhibitor (Compound 32)
| Assay Type | Species | Substrate | IC50 | Reference |
|---|
| Enzymatic | Human | Not Specified | 2.5 nM |[7] |
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enanta.com [enanta.com]
- 12. enanta.com [enanta.com]
Application of Hsd17B13-IN-31 for Studying Retinol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a key player in hepatic lipid and retinol metabolism.[1][2] Hsd17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a critical step in the biosynthesis of retinoic acid, a potent regulator of gene expression.[1][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This protective effect is linked to the modulation of retinoid metabolism.[3][5]
Hsd17B13-IN-31 is a potent inhibitor of Hsd17B13, offering a valuable chemical tool to investigate the enzymatic function of Hsd17B13 in retinol metabolism and its downstream biological consequences. These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based assays to elucidate the role of Hsd17B13 in retinoid homeostasis and its potential as a therapeutic target.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the related, well-characterized inhibitor BI-3231, which demonstrates no substrate bias between estradiol and retinol, suggesting similar efficacy for retinol.
| Compound | Target | Substrate | IC50 | Assay Type |
| This compound | Hsd17B13 | Estradiol | < 0.1 µM | Enzymatic |
| This compound | Hsd17B13 | Leukotriene B3 | < 1 µM | Enzymatic |
| BI-3231 | Hsd17B13 | Estradiol | 1.4 ± 0.7 µM | Enzymatic |
| BI-3231 | Hsd17B13 | Retinol | 2.4 ± 0.1 µM | Enzymatic |
| BI-3231 | Hsd17B13 | - | 11 ± 5 nM | Cell-based |
Signaling Pathway
The following diagram illustrates the role of Hsd17B13 in the retinol metabolic pathway and the point of inhibition by this compound.
Caption: Hsd17B13-mediated retinol metabolism and inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effect of this compound on retinol metabolism in a cell-based model.
Caption: Workflow for cell-based retinol metabolism assay.
Experimental Protocols
In Vitro Hsd17B13 Enzymatic Assay
This protocol is designed to determine the inhibitory activity of this compound on the retinol dehydrogenase function of purified Hsd17B13 enzyme.
Materials:
-
Purified recombinant human Hsd17B13 protein
-
This compound
-
All-trans-retinol
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring NADH production (luminescence or fluorescence)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution (or DMSO vehicle control)
-
Purified Hsd17B13 enzyme
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate mix containing all-trans-retinol and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to each well.
-
Immediately measure the production of NADH over time using a plate reader (e.g., using a coupled-enzyme luminescence assay that detects NADH).
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Retinol Metabolism Assay
This protocol allows for the investigation of this compound's effect on retinol metabolism in a cellular context.[3]
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
This compound
-
All-trans-retinol
-
Vehicle control (DMSO)
-
Cell lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Solvents for retinoid extraction (e.g., hexane, ethyl acetate)
-
HPLC or LC-MS/MS system for retinoid analysis
Procedure:
-
Seed hepatocytes in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Prepare working solutions of all-trans-retinol and this compound in cell culture medium. Protect from light.
-
Treat the cells with different concentrations of this compound (and a vehicle control) for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Add all-trans-retinol to the medium to a final concentration of, for example, 5 µM.[3]
-
Incubate the cells for a specific duration (e.g., 8 hours) to allow for retinol metabolism.[3]
-
After incubation, collect the cell culture supernatant and wash the cells with PBS.
-
Lyse the cells and collect the cell lysate.
-
Perform protein quantification on the cell lysate to normalize the retinoid levels.
-
Extract retinoids from both the supernatant and cell lysate using a suitable liquid-liquid extraction method.
-
Analyze the extracted samples by HPLC or LC-MS/MS to quantify the levels of retinol, retinaldehyde, and retinoic acid.[6][7]
-
Compare the retinoid levels in this compound-treated cells to the vehicle-treated controls to determine the effect of the inhibitor on retinol metabolism.
Quantification of Retinoids by HPLC
This is a general protocol for the separation and quantification of retinol and its metabolites.[7][8]
Instrumentation and Columns:
-
HPLC system with a UV or diode-array detector.
-
Normal-phase (e.g., Zorbax SIL) or reverse-phase (e.g., Zorbax SB-C18) column depending on the specific separation needs.
Mobile Phase (example for normal-phase):
-
A gradient of n-hexane and 2-propanol with a small percentage of acetic acid.
Procedure:
-
Reconstitute the dried retinoid extracts in a suitable mobile phase-compatible solvent.
-
Inject the sample onto the HPLC column.
-
Run the appropriate gradient program to separate the different retinoid isomers.
-
Detect the retinoids by their UV absorbance at specific wavelengths (e.g., 325 nm for retinol and retinaldehyde, 340-350 nm for retinoic acid).
-
Quantify the concentration of each retinoid by comparing the peak area to a standard curve generated with known concentrations of authentic standards.
Note: All procedures involving retinoids should be performed under yellow or red light to prevent photo-oxidation.
Conclusion
This compound serves as a critical tool for dissecting the role of Hsd17B13 in retinol metabolism. The provided protocols offer a framework for researchers to investigate the enzymatic activity of Hsd17B13 and its impact on retinoid homeostasis in both in vitro and cellular systems. Such studies will be instrumental in validating Hsd17B13 as a therapeutic target for liver diseases and in the development of novel therapeutic strategies.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hsd17B13-IN-31: A Chemical Probe for Advancing Research in Liver Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[1][3] This has spurred the development of small molecule inhibitors to probe the enzyme's function and evaluate its therapeutic potential. Hsd17B13-IN-31 is a potent inhibitor of HSD17B13 and serves as a valuable chemical tool for in vitro and in vivo studies.[4]
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe in HSD17B13 research. While specific data for this compound is limited, this guide incorporates detailed methodologies adapted from studies on the well-characterized HSD17B13 inhibitor, BI-3231, to provide a comprehensive resource for researchers.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparison with the extensively profiled inhibitor, BI-3231.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Substrate | IC50 | Ki | Assay Type |
| This compound | HSD17B13 | Estradiol | < 0.1 µM | N/A | Biochemical |
| This compound | HSD17B13 | Leukotriene B3 | < 1 µM | N/A | Biochemical |
| BI-3231 | human HSD17B13 | Estradiol | 1 nM | 0.7 ± 0.2 nM | Biochemical |
| BI-3231 | mouse HSD17B13 | Estradiol | 13 nM | N/A | Biochemical |
| BI-3231 | human HSD17B13 | N/A | 11 ± 5 nM | N/A | Cellular (HEK293) |
Data for this compound is based on vendor information.[4] Data for BI-3231 is from published research.[5][6]
Table 2: Selectivity and Pharmacokinetic Profile of BI-3231 (Data for this compound is not available)
| Parameter | Value | Species |
| Selectivity | ||
| HSD17B11 IC50 | > 10 µM | Human |
| Pharmacokinetics | ||
| Metabolic Stability | Moderate | Human and Mouse Hepatocytes |
| In Vivo Clearance | Rapid | Mouse (plasma) |
| Hepatic Exposure | Considerable (maintained over 48h) | Mouse |
Data for BI-3231 is from published research.[5][6][7]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Disclaimer: The following protocols are adapted from published methods for the HSD17B13 inhibitor BI-3231 and general HSD17B13 assays due to the limited availability of specific protocols for this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Biochemical Enzyme Inhibition Assay (Adapted from NAD(P)H-Glo™ Assay)
This protocol determines the in vitro potency of this compound by measuring the production of NADH in the enzymatic reaction.
Materials:
-
Purified recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Add 80 nL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in the assay buffer. Add 2 µL of this mix to each well.
-
Initiate the reaction by adding 2 µL of purified HSD17B13 protein (30 nM final concentration) in assay buffer to each well.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Add 3 µL of NAD(P)H-Glo™ detection reagent to each well.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Protocol 2: Cellular Target Engagement Assay (Adapted from a Cellular HSD17B13 Activity Assay)
This protocol assesses the ability of this compound to inhibit HSD17B13 activity in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
This compound
-
Estradiol
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well cell culture plates
-
LC-MS/MS system for product quantification
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Add estradiol to the wells at a final concentration appropriate for the assay (e.g., 1 µM).
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Stop the reaction and lyse the cells.
-
Quantify the amount of the product (estrone) formed using a validated LC-MS/MS method.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Protocol 3: In Vivo Pharmacokinetic and Efficacy Study (General Guidance)
This protocol provides a general framework for evaluating the in vivo properties of this compound in a mouse model of NAFLD/NASH.
Materials:
-
A suitable mouse model of NAFLD/NASH (e.g., diet-induced obesity model).
-
This compound formulated for in vivo administration.
-
Standard laboratory equipment for animal handling, dosing, and sample collection.
-
Analytical instrumentation for quantifying this compound in plasma and tissues (LC-MS/MS).
-
Equipment for histological analysis and biomarker assays.
Procedure:
Pharmacokinetic Study:
-
Administer a single dose of this compound to the mice via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at various time points post-dosing.
-
At the final time point, collect liver tissue.
-
Process the plasma and tissue samples and analyze the concentration of this compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Study:
-
Induce NAFLD/NASH in the mice according to the established model protocol.
-
Once the disease is established, begin daily or other periodic dosing with this compound or vehicle control for a specified duration (e.g., 4-8 weeks).
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, collect blood and liver tissue.
-
Analyze plasma for markers of liver injury (e.g., ALT, AST).
-
Perform histological analysis of the liver to assess steatosis, inflammation, and fibrosis.
-
Conduct gene expression analysis of key fibrotic and inflammatory markers in the liver tissue.
-
Compare the outcomes between the this compound-treated group and the vehicle control group to determine efficacy.
Conclusion
This compound represents a valuable tool for investigating the role of HSD17B13 in liver physiology and pathology. The protocols and data presented here, largely adapted from research on the well-characterized probe BI-3231, provide a solid foundation for researchers to design and execute experiments aimed at elucidating the function of HSD17B13 and evaluating the therapeutic potential of its inhibition. As more specific data for this compound becomes available, these guidelines can be further refined to optimize its use as a chemical probe.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of Hsd17b13 in Cell Lines
ABSTRACT
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging research has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD).[3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are surprisingly protective against the progression of steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and even hepatocellular carcinoma.[4][5] This has positioned HSD17B13 as a promising therapeutic target for liver disease. This document provides detailed protocols for the knockout of Hsd17b13 in relevant cell lines using the CRISPR/Cas9 system, enabling researchers to investigate its function and validate potential therapeutic strategies.
INTRODUCTION: HSD17B13 IN LIVER PHYSIOLOGY AND DISEASE
HSD17B13 is a member of the 17-β hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of hormones, fatty acids, and bile acids.[1][3] Primarily localized to the surface of lipid droplets in hepatocytes, HSD17B13's expression is upregulated in patients and murine models of NAFLD.[1][5][6] Overexpression of HSD17B13 in hepatocyte cell lines leads to an increase in the number and size of lipid droplets, suggesting a direct role in hepatic lipid accumulation.[4]
The protective mechanism conferred by HSD17B13 loss-of-function is an area of active investigation. One proposed mechanism involves its enzymatic activity as a retinol dehydrogenase, converting retinol to retinaldehyde.[4][5] Loss of this activity may alter retinoid signaling, which is crucial for hepatic immunomodulation and suppressing the activation of hepatic stellate cells (HSCs) that drive fibrosis.[4] Furthermore, HSD17B13 expression is influenced by the liver X receptor-α (LXR-α) via sterol regulatory binding protein-1c (SREBP-1c), creating a potential feedback loop in hepatic lipogenesis.[4]
CRISPR/Cas9-mediated knockout of Hsd17b13 in liver-derived cell lines such as Huh7, HepG2, or AML12 (murine) provides a powerful in vitro model to dissect these pathways and screen for therapeutic compounds.
SIGNALING PATHWAYS AND REGULATORY CONTEXT
HSD17B13 function is integrated with key metabolic and inflammatory signaling pathways in the liver. Its expression is transcriptionally regulated by factors involved in lipid homeostasis, and its activity, in turn, influences downstream inflammatory responses.
Caption: HSD17B13 regulation and key functional pathways in hepatocytes.
EXPERIMENTAL WORKFLOW FOR HSD17B13 KNOCKOUT
The generation of a stable Hsd17b13 knockout cell line is a multi-step process that requires careful design, execution, and validation. The workflow below outlines the critical phases from initial guide RNA design to the final verification of the knockout clone.
Caption: Workflow for generating a validated HSD17B13 knockout cell line.
DETAILED EXPERIMENTAL PROTOCOLS
This section provides a detailed methodology for each phase of the experimental workflow.
Phase 1: gRNA Design and Vector Construction
-
gRNA Design:
-
Identify the target gene: HSD17B13 (Human) or Hsd17b13 (Murine).
-
Use a web-based tool (e.g., CHOPCHOP, Synthego) to design several single guide RNAs (sgRNAs) targeting an early exon (e.g., exon 1 or 2) to maximize the chance of generating a loss-of-function frameshift mutation.[7]
-
Select 2-3 sgRNAs with high predicted on-target efficiency and low off-target scores.
-
Example Human HSD17B13 Target (Exon 2): 5'- GACACCATGGAGTACTGCGG -3' (PAM: AGG)
-
-
Vector Preparation:
-
Utilize a vector co-expressing Cas9 and the gRNA, such as pSpCas9(BB)-2A-GFP (pX458, Addgene #48138), which allows for fluorescence-based sorting of transfected cells.[7]
-
Linearize the pX458 plasmid using the BbsI restriction enzyme.[7]
-
Synthesize and anneal complementary oligonucleotides encoding the selected gRNA sequence with appropriate overhangs for ligation into the BbsI-digested vector.
-
Ligate the annealed gRNA duplex into the linearized vector.
-
Transform the ligation product into competent E. coli, select for ampicillin resistance, and verify the correct insertion via Sanger sequencing.
-
Phase 2: Cell Line Transfection and Enrichment
-
Cell Culture: Culture hepatocyte cell lines (e.g., Huh7, HepG2) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.
-
Transfection:
-
Seed 2.5 x 10⁵ cells per well in a 6-well plate 24 hours prior to transfection.
-
Transfect cells at 70-80% confluency with 2.5 µg of the validated gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Enrichment (FACS):
-
48 hours post-transfection, detach the cells.
-
Use Fluorescence-Activated Cell Sorting (FACS) to sort GFP-positive cells, indicating successful uptake of the plasmid.
-
Phase 3: Single-Cell Cloning and Expansion
-
Limiting Dilution:
-
Serially dilute the sorted cell suspension to a concentration of ~0.5 cells per 100 µL.
-
Dispense 100 µL into each well of several 96-well plates. This statistically favors the isolation of wells containing a single cell.
-
-
Colony Expansion:
-
Incubate plates for 2-3 weeks, monitoring for the formation of single colonies.
-
Once colonies are visible (~50% confluent), detach and transfer each clone to a 24-well plate, then progressively expand to larger vessels. Create a duplicate plate for genomic DNA extraction.
-
Phase 4: Validation of HSD17B13 Knockout
-
Genomic DNA Analysis:
-
Lyse cells from the duplicate 96-well plate and extract genomic DNA.
-
Amplify the genomic region surrounding the gRNA target site via PCR.
-
Send the PCR products for Sanger sequencing. Analyze the sequencing chromatograms using a tool like Inference of CRISPR Edits (ICE) to identify clones with insertions/deletions (indels) that result in a frameshift.[8]
-
-
Protein Expression Analysis (Western Blot):
-
Select 3-5 clones with confirmed frameshift mutations for further validation.
-
Prepare total protein lysates from wild-type (WT) and putative knockout clones.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HSD17B13 and a loading control (e.g., β-actin or GAPDH).
-
A complete absence of the HSD17B13 band in the knockout clones confirms successful protein ablation.
-
-
mRNA Expression Analysis (qRT-PCR):
-
Extract total RNA from WT and validated knockout clones.
-
Synthesize cDNA and perform quantitative real-time PCR using primers specific for Hsd17b13.
-
While knockout is at the genomic level, qRT-PCR can confirm the degradation of the transcript through nonsense-mediated decay, further validating the loss-of-function.
-
EXPECTED DATA AND QUANTITATIVE ANALYSIS
Knockout of Hsd17b13 is expected to alter cellular lipid metabolism. While human genetic studies consistently show a protective effect of HSD17B13 loss-of-function, results from murine knockout models have been more varied, with some studies showing no protection or even an increase in steatosis under certain diets.[2][9][10][11] Therefore, phenotypic analysis in cell lines is critical.
Table 1: Expected Quantitative Outcomes of Hsd17b13 Knockout in Hepatocyte Cell Lines
| Parameter Assessed | Experimental Assay | Expected Result in Hsd17b13 KO vs. WT | Reference |
| Validation of KO | |||
| HSD17B13 Protein Level | Western Blot | >95% reduction / No detectable band | [8] |
| HSD17B13 mRNA Level | qRT-PCR | Significant reduction | [9] |
| Genomic Locus | Sanger Sequencing | Presence of frameshift indel | [8] |
| Phenotypic Analysis | |||
| Lipid Accumulation | Oil Red O Staining / Bodipy | Altered number/size of lipid droplets | [4] |
| Triglyceride Content | Colorimetric Assay | Potential decrease or stabilization | [6] |
| Retinol Dehydrogenase Activity | In vitro enzyme assay | Significant reduction | [4][5] |
| Inflammatory Markers (e.g., IL-6, TNF-α) | qRT-PCR / ELISA | Potential downregulation upon inflammatory stimulus | [1] |
MECHANISTIC INSIGHTS FROM HSD17B13 KNOCKOUT
The generation of Hsd17b13 knockout cell lines allows for the investigation of the molecular mechanisms underlying its role in liver disease. The diagram below illustrates the logical flow from the genetic variant to the proposed protective phenotype.
Caption: Proposed mechanism for protection against liver disease via HSD17B13 loss-of-function.
References
- 1. mdpi.com [mdpi.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Hsd17B13-IN-31 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Hsd17B13-IN-31 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is the mechanism of action of this compound?
A1: Hsd17B13, or 17β-hydroxysteroid dehydrogenase 13, is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2][3] It is involved in lipid metabolism and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD).[3][4] this compound is a potent inhibitor of the enzymatic activity of Hsd17B13.[5] By inhibiting Hsd17B13, this small molecule aims to replicate the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of chronic liver disease.[4]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: Based on its in vitro potency, a good starting point for this compound concentration in cell culture experiments is in the low micromolar to nanomolar range. The IC50 of this compound has been reported to be less than 0.1 µM for estradiol and less than 1 µM for leukotriene B3 as substrates.[5] A dose-response experiment is highly recommended to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: Which cell lines are appropriate for studying the effects of this compound?
A3: As Hsd17B13 is predominantly expressed in the liver, hepatocyte-derived cell lines are the most relevant models.[3] Commonly used cell lines include HepG2 and Huh7.[3][6][7] Primary hepatocytes can also be used for more physiologically relevant studies.[8] It is crucial to confirm the expression of Hsd17B13 in your chosen cell line before initiating experiments.
Q4: How should I prepare and store this compound for cell culture use?
A4: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. For cell culture, the stock solution should be further diluted in the culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. A vehicle control (medium with the same concentration of solvent) should always be included in your experiments. Store the stock solution as recommended by the manufacturer, usually at -20°C or -80°C, to maintain its stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or death observed after treatment. | The concentration of this compound is too high. | Perform a dose-response experiment starting from a lower concentration range (e.g., nanomolar) to determine the optimal non-toxic concentration. A cell viability assay (e.g., MTT or trypan blue exclusion) should be conducted. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control in your experimental setup. | |
| No observable effect of this compound on the desired phenotype (e.g., lipid accumulation). | The concentration of this compound is too low. | Gradually increase the concentration of the inhibitor in your experiments. Refer to the IC50 values as a guide for the effective concentration range. |
| The cell line does not express a sufficient level of Hsd17B13. | Verify Hsd17B13 expression in your cell line using techniques like qRT-PCR or Western blotting. Consider using a cell line with higher endogenous expression or an overexpression system. | |
| The experimental endpoint is not sensitive enough to detect the effect. | Consider using more sensitive assays. For example, for lipid accumulation, use quantitative methods like Oil Red O staining with spectrophotometric quantification or fluorescent lipid probes (e.g., BODIPY) with flow cytometry or high-content imaging. | |
| Inconsistent or variable results between experiments. | Instability or degradation of this compound. | Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. Ensure proper storage of the stock solution as per the manufacturer's instructions. |
| Variations in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and incubation times. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Substrate | IC50 (µM) |
| Estradiol | < 0.1 |
| Leukotriene B3 | < 1 |
Data sourced from MedchemExpress.[5]
Experimental Protocols
Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Plate your chosen hepatocyte cell line (e.g., HepG2) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range could be from 1 nM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve. The optimal concentration for your experiments should be the highest concentration that does not cause significant cytotoxicity.
Assessing the Effect of this compound on Lipid Accumulation
-
Induction of Lipid Accumulation: Seed HepG2 cells in a suitable format (e.g., 24-well plate). To induce lipid accumulation, supplement the culture medium with fatty acids (e.g., a mixture of oleic and palmitic acid).[9][10]
-
Inhibitor Treatment: Concurrently with the fatty acid treatment, add the pre-determined optimal concentration of this compound. Include a vehicle control group.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for lipid droplet formation.
-
Staining of Lipid Droplets: After incubation, fix the cells and stain for neutral lipids using Oil Red O or a fluorescent dye like BODIPY 493/503.
-
Quantification:
-
For Oil Red O, the stain can be extracted and quantified spectrophotometrically.
-
For BODIPY, the fluorescence intensity can be measured using a fluorescence microscope, plate reader, or flow cytometer.
-
-
Data Analysis: Compare the lipid accumulation in the this compound-treated group to the vehicle control group.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Caption: A logical workflow for determining and applying the optimal this compound concentration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Hsd17B13-IN-31 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-31 in in vivo experiments. Given the limited public data on the specific in vivo delivery of this compound, this guide incorporates best practices for poorly soluble small molecules and insights from the development of similar HSD17B13 inhibitors, such as BI-3231.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the in vivo delivery of this compound?
A1: The primary challenge for many small molecule inhibitors like this compound, which are often lipophilic, is poor aqueous solubility. This can lead to low bioavailability and difficulty in achieving therapeutic concentrations in target tissues. Formulation strategies are crucial to overcome this limitation.
Q2: What are the recommended starting points for formulating this compound for in vivo studies?
A2: For initial in vivo studies, a tiered approach to formulation is recommended. Start with simple aqueous-based vehicles and progress to more complex lipid-based systems if solubility and exposure are limiting. Common starting formulations include:
-
Aqueous solutions with co-solvents: Utilizing co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol in combination with aqueous solutions can enhance the solubility of hydrophobic compounds.[1]
-
Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared using agents like carboxymethylcellulose.
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[2][3]
Q3: How does the route of administration affect the delivery of this compound?
A3: The route of administration is a critical factor.
-
Oral (PO): Subject to first-pass metabolism in the liver, which can be significant for HSD17B13 inhibitors.[4][5] Bioavailability may be lower compared to other routes.
-
Intraperitoneal (IP): Bypasses the gastrointestinal tract and first-pass metabolism to some extent, often resulting in higher systemic exposure.
-
Intravenous (IV): Provides 100% bioavailability, but may be associated with rapid clearance.
-
Subcutaneous (SC): Can provide a slower release profile and avoid hepatic first-pass effects, potentially leading to more sustained exposure.[4][5]
Q4: What is the known mechanism of action of this compound?
A4: this compound is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[6] HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[7][8][9] By inhibiting this enzyme, this compound is investigated for its potential therapeutic role in nonalcoholic fatty liver diseases (NAFLD) and nonalcoholic steatohepatitis (NASH).[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility leading to low dissolution and absorption. | - Prepare a micronized suspension to increase surface area. - Formulate in a self-emulsifying drug delivery system (SEDDS) or a microemulsion.[2][10] - Utilize cyclodextrins to form inclusion complexes and enhance solubility.[2] |
| High first-pass metabolism in the liver. | - Consider alternative routes of administration like intraperitoneal (IP) or subcutaneous (SC) to bypass the liver.[4][5] - Co-administer with a known inhibitor of relevant metabolic enzymes (requires further investigation). | |
| Rapid clearance and short half-life observed after intravenous injection. | Extensive metabolism (e.g., glucuronidation). | - A tailored dosing regimen, such as multiple daily administrations, may be necessary to maintain target exposure.[4] - Develop an extended-release formulation for more sustained plasma levels.[4] |
| Precipitation of the compound in the formulation upon standing. | The formulation is supersaturated or unstable. | - Increase the concentration of the solubilizing agent (e.g., co-solvent, surfactant). - Adjust the pH of the formulation if the compound has ionizable groups.[3] - Prepare fresh formulations immediately before each use. |
| Inconsistent results between experimental animals. | Variability in formulation preparation and administration. | - Ensure the formulation is homogenous, especially for suspensions, by consistent vortexing or sonication before each dose. - Standardize the administration technique (e.g., gavage needle placement, injection volume). |
| Local irritation or toxicity at the injection site. | The vehicle or a high concentration of the compound is causing irritation. | - Reduce the concentration of the compound by increasing the dosing volume (within animal welfare limits). - Use a more biocompatible vehicle. For example, switch from a high percentage of organic co-solvent to a lipid-based formulation.[1] |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
-
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (low viscosity)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
-
-
Procedure:
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of purified water while stirring continuously until fully dissolved. This may take several hours.
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the 0.5% CMC vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a fine, uniform suspension.
-
Transfer the suspension to a suitable container and stir for at least 30 minutes.
-
For improved homogeneity, the suspension can be briefly homogenized.
-
Visually inspect for any large aggregates.
-
Continuously stir the suspension during dosing to ensure uniform delivery.
-
Protocol 2: Preparation of a Solubilized Formulation for Intraperitoneal Injection
-
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% saline
-
Sterile tubes and filters
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add the PEG400 and mix thoroughly.
-
Slowly add the sterile saline dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. If any precipitation occurs, the formulation may not be suitable at this concentration.
-
The final formulation should be prepared fresh before each use. If filtration is necessary for sterility, use a filter compatible with the solvents.
-
Data Summary
Table 1: In Vitro Profile of a Representative HSD17B13 Inhibitor (BI-3231)
| Parameter | Human | Mouse |
| Enzymatic Activity (Ki) | single-digit nM | single-digit nM |
| Cellular Activity | double-digit nM | N/A |
| Metabolic Stability (Hepatocytes) | Medium | Medium |
| Data adapted from publicly available information on BI-3231, a potent HSD17B13 inhibitor.[4][11] This data is provided as a reference for the expected properties of a compound in this class. |
Table 2: In Vivo Pharmacokinetic Parameters of BI-3231 in Rats (Intravenous Administration)
| Parameter | Value |
| Clearance | Rapid |
| Half-life | Short |
| Major Elimination Route | Biliary excretion of parent compound and glucuronide |
| This table summarizes the in vivo pharmacokinetic profile of BI-3231 in rats following intravenous administration, highlighting the rapid clearance and short half-life that may be characteristic of this class of inhibitors.[4] |
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for in vivo evaluation.
Caption: Troubleshooting logic for low in vivo exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Pardon Our Interruption [opnme.com]
Technical Support Center: Assessment of Hsd17B13 Inhibitor Cytotoxicity in Primary Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Hsd17B13 inhibitors in primary hepatocytes. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for assessing the cytotoxicity of an Hsd17B13 inhibitor in primary hepatocytes?
A1: HSD17B13 is a protein predominantly expressed in the liver and localized to lipid droplets within hepatocytes.[1][2][3][4] As Hsd17B13 inhibitors are designed to act within these cells, primary hepatocytes represent the most physiologically relevant in vitro model to evaluate potential compound-induced liver injury.[5][6][7][8] Assessing cytotoxicity early in drug development is crucial to de-risk compounds and ensure a favorable safety profile.
Q2: Which basic cytotoxicity assays are recommended for an initial screen of our Hsd17B13 inhibitor?
A2: For an initial assessment, we recommend a multi-parametric approach to obtain a comprehensive overview of potential cytotoxic effects. The following three assays provide a robust starting point:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.[9]
-
ATP Assay: Quantifies intracellular ATP levels, reflecting the energy status of the cells.
Q3: We are observing a discrepancy between our MTT and LDH assay results. What could be the cause?
A3: Discrepancies between different cytotoxicity assays are not uncommon and can provide valuable insights into the mechanism of cell death. For instance, a compound might decrease MTT signal (suggesting mitochondrial dysfunction) without a significant increase in LDH release (indicating intact cell membranes). This could point towards an apoptotic or metabolically disruptive mechanism rather than overt necrosis. It is also possible that your compound interferes with the assay chemistry itself. Refer to the troubleshooting section for further guidance.
Q4: How long should we expose primary hepatocytes to our Hsd17B13 inhibitor?
A4: The optimal exposure time can vary depending on the compound's mechanism of action. A common starting point for acute cytotoxicity testing is a 24 to 48-hour incubation period.[8] However, for compounds that may cause toxicity through metabolite formation or chronic cellular stress, longer exposure times (e.g., 72 hours or more) may be necessary. Time-course experiments are highly recommended to determine the optimal endpoint.
Q5: What positive controls should be included in our cytotoxicity assays?
A5: Including appropriate positive controls is critical for assay validation. We recommend using well-characterized hepatotoxins. Examples include:
-
Chlorpromazine: Known to induce cholestatic liver injury.
-
Acetaminophen (APAP): Causes hepatocellular necrosis through the formation of a toxic metabolite.
-
Staurosporine: A potent inducer of apoptosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[10]- Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Low signal-to-background ratio | - Suboptimal cell density- Insufficient incubation time with the assay reagent- High background from media components | - Perform a cell titration experiment to determine the optimal seeding density.[11]- Ensure adherence to the manufacturer's protocol for reagent incubation.- Use phenol red-free medium if fluorescence-based assays are employed.[10] |
| "Bell-shaped" dose-response curve | - Compound precipitation at high concentrations- Off-target effects at higher doses- Compound interference with the assay | - Visually inspect the wells for any signs of precipitation.- Lower the highest concentration of the compound tested.- Run a cell-free assay to check for direct compound interference with the assay reagents. |
| Primary hepatocytes are detaching from the plate | - Poor plate coating- Low cell viability post-thawing- Cytotoxic effect of the compound or vehicle | - Ensure plates are evenly coated with a suitable extracellular matrix (e.g., collagen I).- Assess cell viability immediately after thawing and before plating.- Test a lower concentration of the compound and ensure the vehicle (e.g., DMSO) concentration is non-toxic (typically ≤0.1%). |
Experimental Protocols
Protocol 1: Primary Hepatocyte Seeding
-
Thaw cryopreserved primary hepatocytes rapidly in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge at a low speed (e.g., 50-100 x g) for 5 minutes to pellet the cells.
-
Gently resuspend the cell pellet in fresh plating medium and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Dilute the cells to the desired seeding density.
-
Dispense the cell suspension into collagen-coated microplates.
-
Incubate at 37°C with 5% CO2 to allow for cell attachment.
Protocol 2: LDH Cytotoxicity Assay
-
After the desired incubation period with your Hsd17B13 inhibitor, carefully collect a sample of the cell culture supernatant from each well.
-
In a separate plate, add the supernatant samples.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
For a positive control for 100% LDH release, lyse a set of untreated cells with a lysis buffer provided with the kit.[10]
Quantitative Data Summary
The following tables present hypothetical data for an Hsd17B13 inhibitor, "Compound X," to illustrate how results can be structured.
Table 1: Viability of Primary Hepatocytes after 24-hour Treatment with Compound X
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.1 |
| 0.1 | 98.7 ± 4.8 | 1.5 ± 1.9 |
| 1 | 95.2 ± 6.1 | 3.2 ± 2.5 |
| 10 | 88.4 ± 5.5 | 8.9 ± 3.1 |
| 50 | 62.1 ± 7.3 | 25.6 ± 4.5 |
| 100 | 45.3 ± 6.9 | 48.7 ± 5.2 |
Data are represented as mean ± standard deviation.
Table 2: IC50 Values of Compound X in Primary Hepatocytes
| Assay | Incubation Time | IC50 (µM) |
| MTT | 24 hours | 92.5 |
| LDH | 24 hours | >100 |
| ATP | 24 hours | 85.1 |
| MTT | 48 hours | 65.8 |
| LDH | 48 hours | 89.3 |
| ATP | 48 hours | 58.9 |
Visualizations
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Use of Primary Hepatocytes in Assessment of Drug Safety and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 9. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Addressing inconsistent results in Hsd17B13-IN-31 experiments
Welcome to the technical support center for Hsd17B13-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges and achieving consistent results in experiments involving this potent hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) inhibitor.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Inconsistent IC50 Values
Question: We are observing significant variability in the IC50 values for this compound between experimental runs. What are the potential causes and solutions?
Answer: Inconsistent IC50 values can arise from several factors related to assay conditions and compound handling. Here is a systematic approach to troubleshoot this issue:
-
Substrate Variability: this compound exhibits different potencies depending on the substrate used in the enzymatic assay. For instance, it is more potent when estradiol is used as a substrate compared to Leukotriene B3.[1]
-
Recommendation: Ensure consistency in the choice and concentration of the substrate across all experiments. If comparing results with published data, use the same substrate and concentration.
-
-
Enzyme Quality and Concentration: The purity, activity, and concentration of the recombinant HSD17B13 enzyme are critical.
-
Recommendation: Use a highly purified and well-characterized enzyme. Determine the optimal enzyme concentration for your assay to ensure the reaction is in the linear range. Avoid repeated freeze-thaw cycles of the enzyme stock.
-
-
Compound Solubility and Stability: Poor solubility or degradation of this compound can lead to inaccurate concentrations in the assay.
-
Recommendation: Prepare fresh stock solutions of the inhibitor in a suitable solvent like DMSO. When diluting into aqueous assay buffers, ensure the final solvent concentration is low (typically <1%) and consistent across all wells to avoid precipitation. Visually inspect for any precipitation.
-
-
Assay Conditions: Minor variations in pH, temperature, incubation time, and buffer composition can impact enzyme activity and inhibitor potency.
-
Recommendation: Standardize all assay parameters. Use a stable buffer system and control the temperature throughout the experiment. Optimize the incubation time to ensure the reaction remains in the initial velocity phase.
-
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Question: The potency of this compound is significantly lower in our cell-based assays compared to the biochemical IC50. Why is this happening and how can we address it?
Answer: A drop in potency between biochemical and cellular assays is common and can be attributed to several factors:
-
Cell Permeability: this compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration added to the media.
-
Recommendation: If permeability is a suspected issue, consider using cell lines with higher expression of relevant transporters or performing experiments over a longer duration to allow for sufficient compound accumulation.
-
-
Cellular Metabolism and Efflux: The compound may be metabolized by intracellular enzymes or actively transported out of the cell by efflux pumps.
-
Recommendation: Use metabolic inhibitors or cell lines with reduced efflux pump activity to investigate these possibilities.
-
-
Protein Binding: this compound can bind to proteins in the cell culture medium (e.g., albumin) or intracellular proteins, reducing the free concentration available to bind to HSD17B13.
-
Recommendation: Perform assays in serum-free or low-serum medium for a short duration, if compatible with cell health. Alternatively, measure the free fraction of the compound under your experimental conditions.
-
-
Off-Target Effects: At higher concentrations, the compound might engage other cellular targets, leading to cytotoxicity or other effects that can confound the readout of the HSD17B13 activity assay.
-
Recommendation: Always run a parallel cell viability assay (e.g., CellTiter-Glo) to ensure that the observed inhibition is not due to cytotoxicity.[2]
-
Issue 3: Contradictory Results in Mouse Models
Question: Human genetic data suggests that loss of HSD17B13 function is protective against liver disease, but our experiments with Hsd17B13 inhibitors in mouse models show inconsistent or even contradictory results. What could explain this?
Answer: The discrepancy between human genetic studies and mouse model outcomes is a known challenge in HSD17B13 research.[3] Several factors may contribute to this:
-
Species Differences: There are differences in the substrate preferences and potentially the physiological function of human and mouse HSD17B13.[4] Mouse Hsd17b13 may not fully recapitulate the role of the human enzyme in the context of liver disease.
-
Recommendation: When possible, use humanized mouse models or primary human hepatocytes to better reflect the human condition. Acknowledge the potential for species-specific effects when interpreting data from mouse models.
-
-
Complexity of Liver Disease Models: The animal models used to induce non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH) may not fully capture the complexity of the human disease. The underlying pathology in the model may respond differently to HSD17B13 inhibition.
-
Recommendation: Use multiple, well-characterized animal models to validate findings. Correlate in vivo findings with in vitro data from relevant human cell systems.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor may have different PK/PD properties in mice compared to what would be expected in humans, leading to suboptimal target engagement in the liver.
-
Recommendation: Conduct thorough PK/PD studies in the animal model to ensure adequate exposure and target inhibition in the liver.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the enzymatic activity of hydroxysteroid 17-β dehydrogenase 13 (HSD17B13).[1] HSD17B13 is an enzyme primarily expressed in the liver and localized to lipid droplets.[5][6] It is involved in lipid and steroid metabolism. By inhibiting HSD17B13, this compound is being investigated as a potential therapeutic agent for liver diseases such as NAFLD and NASH.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in solvents like DMSO can also be stored at -20°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the known substrates for HSD17B13?
A3: HSD17B13 has been shown to act on several substrates in vitro, including steroids like estradiol and bioactive lipids such as leukotriene B4.[7] There is also evidence suggesting it may have retinol dehydrogenase activity.[8] The exact endogenous substrate relevant to its role in liver disease is still under investigation.
Q4: Are there known off-target effects for this compound?
A4: While specific off-target profiling for this compound is not extensively published, it is important to consider potential off-target effects, especially at higher concentrations. HSD17B13 shares homology with other members of the 17β-hydroxysteroid dehydrogenase family, such as HSD17B11.[6]
- Recommendation: When using this compound, it is good practice to test its activity against closely related enzymes to confirm its selectivity.
Data Presentation
Table 1: In Vitro Potency of this compound
| Substrate | IC50 (µM) | Assay Type |
| Estradiol | < 0.1 | Enzymatic |
| Leukotriene B3 | < 1 | Enzymatic |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Inhibition Assay (NADH-Glo™ Assay)
This protocol is adapted from methodologies used for screening HSD17B13 inhibitors.[4][7][9]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate (e.g., β-estradiol)
-
NAD+
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the diluted inhibitor.
-
Add the HSD17B13 enzyme to each well (final concentration typically in the nM range).
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and NAD+ (e.g., 500 µM).
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction and detect the amount of NADH produced by adding the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition and determine the IC50 value.
Protocol 2: Cell-Based HSD17B13 Activity Assay
This protocol is based on methods for assessing HSD17B13 activity in a cellular context.[10]
Materials:
-
HEK293 or HepaRG cells stably overexpressing HSD17B13
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate (e.g., estradiol)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well cell culture plates
Procedure:
-
Seed the HSD17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified pre-incubation period (e.g., 1 hour).
-
Add the substrate to the cell culture medium and incubate for a defined period (e.g., 3-6 hours).
-
Collect the cell culture supernatant to measure the product of the enzymatic reaction (e.g., estrone if estradiol is the substrate) using LC-MS/MS.
-
In a parallel plate or in the same wells after supernatant collection, measure cell viability to control for cytotoxicity.
-
Normalize the product formation to cell viability and calculate the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. enanta.com [enanta.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Solving Hsd17B13-IN-31 stability issues in long-term studies
Welcome to the technical support center for Hsd17B13-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when using this compound in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical for maintaining the stability and activity of this compound. Based on vendor recommendations for similar small molecule inhibitors, the following conditions are advised:
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to use newly opened, high-purity, anhydrous DMSO to minimize degradation from moisture and contaminants.
Q3: How can I ensure the stability of my this compound stock solution?
A3: To ensure the stability of your stock solution, follow these best practices:
-
Use Anhydrous Solvent: Use high-quality, anhydrous DMSO to prevent hydrolysis.
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect from Light: Store aliquots in amber or light-blocking tubes to prevent photodegradation.
-
Inert Gas: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.
Q4: Is this compound stable in aqueous cell culture media for long-term experiments?
Q5: What are potential signs of this compound degradation?
A5: Signs of degradation may include:
-
Reduced Potency: A noticeable decrease in the inhibitory effect at a previously effective concentration.
-
Precipitation: Formation of visible particulates in the stock solution or working solution.
-
Color Change: Any alteration in the color of the solution.
If you suspect degradation, it is recommended to use a fresh aliquot of the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or reduced inhibitory activity in long-term studies. | Degradation of this compound in cell culture media at 37°C. | - Prepare fresh working solutions from a frozen stock for each media change.- Increase the frequency of media changes with fresh inhibitor.- Perform a time-course experiment to determine the functional half-life of the inhibitor in your specific experimental conditions. |
| Adsorption of the compound to plasticware. | - Use low-adhesion plasticware.- Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. | |
| Precipitation of the inhibitor in stock or working solutions. | Poor solubility at the desired concentration. | - Ensure the stock solution concentration in DMSO is within the recommended solubility limits.- When preparing working solutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.- Warm the stock solution to 60°C and use sonication to aid dissolution if necessary.[1] |
| Freeze-thaw cycles causing precipitation. | - Prepare and use single-use aliquots of the stock solution. | |
| Variability between experimental replicates. | Inconsistent inhibitor concentration. | - Ensure thorough mixing when preparing stock and working solutions.- Use calibrated pipettes for accurate dispensing. |
| Cell health and density variations. | - Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the desired concentration (e.g., 10 mM) by adding the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) and sonication can be used to aid solubility if needed.[1]
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (with serum and other supplements)
-
Incubator at 37°C with 5% CO2
-
Analytical method to quantify this compound (e.g., LC-MS/MS or HPLC)
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense the solution into multiple sterile tubes, one for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method.
-
Plot the concentration of this compound versus time to determine its stability profile in your culture medium.
-
Visualizations
Caption: Hsd17B13 signaling pathway and point of inhibition.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
Controlling for NAD+ dependency in HSD17B13 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13) inhibition assays, specifically focusing on challenges related to the enzyme's dependence on its cofactor, NAD+.
Frequently Asked Questions (FAQs)
Q1: Why is my HSD17B13 inhibitor showing variable IC50 values?
A1: Variability in IC50 values for HSD17B13 inhibitors can often be attributed to fluctuations in the concentration of the cofactor, NAD+. The binding of some inhibitors to HSD17B13 is highly dependent on the presence of NAD+, as the cofactor can induce conformational changes in the enzyme that are necessary for inhibitor binding.[1] Therefore, it is crucial to maintain a consistent and optimized NAD+ concentration across all assay plates and experiments.
Q2: What is the optimal NAD+ concentration for my HSD17B13 inhibition assay?
A2: The optimal NAD+ concentration should be determined empirically for your specific assay conditions. It is recommended to perform an NAD+ titration to determine the Michaelis constant (Km) for NAD+ with your purified HSD17B13 enzyme. A common starting point for HSD17B13 assays is an NAD+ concentration at or near its Km value. This ensures that the assay is sensitive to competitive inhibitors and that the reaction velocity is not limited by cofactor availability. However, be aware that very high concentrations of NAD+ (>200 µM) can sometimes lead to background fluorescence, which may interfere with certain detection methods.[2]
Q3: How can I be sure that my compound is inhibiting HSD17B13 and not the coupled-enzyme system used for detection?
A3: This is a critical control experiment. Many HSD17B13 assays use a coupled-enzyme system (e.g., a reductase or diaphorase) to detect the production of NADH.[3][4] To confirm that your test compound is a true inhibitor of HSD17B13, you should perform a counter-screen against the detection system alone. This involves running the assay in the absence of HSD17B13 but with all other components, including your test compound and a known amount of NADH. If the signal is diminished in the presence of your compound, it indicates inhibition of the reporter enzyme.
Q4: My assay signal is decreasing over time, even in the absence of an inhibitor. What could be the cause?
A4: A decreasing signal over time could indicate instability of one or more of the assay components. A primary suspect is the depletion of NAD+ by contaminating NAD+-consuming enzymes or the inherent instability of NADH. To address this, consider the following:
-
Use high-quality reagents: Ensure the purity of your HSD17B13 enzyme preparation and other assay components.
-
Implement an NAD+ regeneration system: An NAD+ regeneration system can be included in the assay to maintain a constant concentration of the cofactor.[5][6][7] This is particularly useful for long incubation times or when screening large compound libraries.
Q5: Can my test compounds interfere with the fluorescence or luminescence readout of the assay?
A5: Yes, compound interference is a common issue in high-throughput screening.[8] Test compounds can possess intrinsic fluorescence or quenching properties that can lead to false-positive or false-negative results. To mitigate this, it is essential to include a control where the test compound is added to the assay buffer without the enzyme to measure its background signal. This background can then be subtracted from the signal obtained in the presence of the enzyme.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent NAD+ concentration. | Prepare a master mix with a fixed NAD+ concentration for all wells. Ensure thorough mixing. |
| Pipetting errors. | Use calibrated pipettes and appropriate tips. Employ automated liquid handlers for high-throughput screens. | |
| Low assay signal or no enzyme activity | Inactive HSD17B13 enzyme. | Verify enzyme activity using a known substrate and optimal conditions. Ensure proper storage of the enzyme. |
| Sub-optimal NAD+ concentration. | Perform an NAD+ titration to determine the optimal concentration for your assay. | |
| Degraded NAD+ or NADH. | Use fresh, high-quality NAD+ and NADH stocks. Protect from light and repeated freeze-thaw cycles. | |
| Inconsistent inhibitor potency (IC50 shifts) | NAD+ concentration not optimized or consistent. | Re-evaluate the optimal NAD+ concentration and ensure its consistency across experiments.[1] |
| Assay incubation time is too long, leading to NAD+ depletion. | Optimize the incubation time to ensure the reaction remains in the linear range. Consider an NAD+ regeneration system.[5][6][7] | |
| False positives in inhibitor screening | Compound interferes with the detection system. | Perform a counter-screen against the coupled-enzyme system in the absence of HSD17B13.[3][4] |
| Compound has intrinsic fluorescence or quenches the signal. | Measure the background signal of the compound in the assay buffer and subtract it from the experimental values.[8] |
Experimental Protocols
Protocol 1: Determining the Km of HSD17B13 for NAD+
Objective: To determine the Michaelis constant (Km) of HSD17B13 for its cofactor, NAD+.
Materials:
-
Purified recombinant HSD17B13
-
HSD17B13 substrate (e.g., estradiol)
-
NAD+ stock solution
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of NAD+: Create a range of NAD+ concentrations in the assay buffer, typically from 0 to 1 mM.
-
Set up the assay plate:
-
Add a fixed, saturating concentration of the HSD17B13 substrate to all wells.
-
Add the different concentrations of NAD+ to respective wells.
-
Add assay buffer to bring the volume to the desired pre-enzyme addition volume.
-
-
Initiate the reaction: Add a fixed concentration of purified HSD17B13 to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detect NADH production: Add the NADH detection reagent according to the manufacturer's instructions.
-
Measure luminescence: Read the luminescence signal on a plate reader.
-
Data analysis: Plot the initial reaction velocity (luminescence signal) against the NAD+ concentration. Fit the data to the Michaelis-Menten equation to determine the K
mvalue.
Protocol 2: Counter-Screening for Inhibitor Interference with the Detection System
Objective: To determine if a test compound inhibits the coupled-enzyme detection system.
Materials:
-
Test compound
-
NADH standard
-
Assay buffer
-
NADH detection reagent
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare test compound dilutions: Create a serial dilution of the test compound in the assay buffer.
-
Set up the assay plate:
-
Add a fixed concentration of NADH to all wells (this concentration should be within the linear range of the detection reagent).
-
Add the different concentrations of the test compound to respective wells.
-
Add assay buffer to the desired final volume.
-
Crucially, do not add HSD17B13 enzyme.
-
-
Add detection reagent: Add the NADH detection reagent to all wells.
-
Incubate: Incubate according to the detection reagent manufacturer's protocol.
-
Measure luminescence: Read the luminescence signal.
-
Data analysis: Compare the signal in the presence and absence of the test compound. A significant decrease in signal indicates that the compound interferes with the detection system.
Visualizations
Caption: Workflow for a typical HSD17B13 inhibition assay with coupled-enzyme detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Avoiding Fluorescence Assay Interference — The Case for Diaphorase | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining Protocols for Hsd17B13 Inhibitor Administration in Rodents
Disclaimer: The compound "Hsd17B13-IN-31" is not publicly documented. This guide is based on publicly available information for well-characterized Hsd17B13 inhibitors, such as BI-3231 and INI-822, and is intended to serve as a comprehensive resource for researchers working with similar small molecule inhibitors targeting Hsd17B13. Protocols should be adapted and optimized for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily found in the liver, specifically within lipid droplets of hepatocytes.[1][2][3] Genetic studies in humans have shown that certain loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] This protective effect has made Hsd17B13 a promising therapeutic target for the treatment of these conditions.[1][5]
Q2: What is the mechanism of action of Hsd17B13 inhibitors?
Hsd17B13 is involved in lipid metabolism within the liver.[6] Its inhibition is thought to mimic the protective effects of the naturally occurring loss-of-function genetic variants.[7] By inhibiting the enzymatic activity of Hsd17B13, these small molecules aim to reduce liver fat accumulation, inflammation, and fibrosis.[7][8]
Q3: Are there any known Hsd17B13 inhibitors that have been tested in rodents?
Yes, several small molecule inhibitors and RNA interference (RNAi) therapeutics targeting Hsd17B13 have been evaluated in preclinical rodent models. Notable examples include BI-3231 and INI-822.[2][8][9] These studies have demonstrated target engagement and hepatoprotective effects in rodent models of liver injury.[9][10]
Q4: What are the general pharmacokinetic properties of Hsd17B13 inhibitors in rodents?
Based on available data for the proxy compound BI-3231, Hsd17B13 inhibitors may exhibit rapid plasma clearance and low oral bioavailability in rodents.[5] However, they can also show extensive distribution to and retention in the liver, which is the target organ.[5] For instance, after oral administration in mice, BI-3231 showed considerable hepatic exposure for over 48 hours despite being rapidly cleared from the plasma.[5] The half-life of INI-822 in preclinical models has been suggested to be suitable for once-daily oral dosing.[11][12]
Troubleshooting Guide
This troubleshooting guide addresses potential issues that may arise during the administration of Hsd17B13 inhibitors to rodents, with a focus on oral gavage, a common administration route for small molecules.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Formulation | - Poor solubility of the inhibitor in the chosen vehicle. - Incorrect pH of the formulation. - Temperature fluctuations. | - Screen a panel of GRAS (Generally Recognized As Safe) vehicles to find one that provides adequate solubility. Common options include aqueous solutions of methylcellulose or carboxymethylcellulose, often with a small percentage of a surfactant like Tween 80.[13] For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be considered.[14] - Ensure the pH of the formulation is within a range of 5-9 to minimize irritation and improve stability.[15] - Prepare the formulation fresh daily and store it under appropriate temperature and light conditions. |
| Animal Distress or Injury During Oral Gavage | - Improper restraint technique. - Incorrect gavage needle size or length. - Accidental administration into the trachea. | - Ensure proper training in animal handling and restraint. The goal is a firm but gentle grip that immobilizes the head and neck.[16] - Use a gavage needle of the correct size and length for the animal's weight and species. The length should be pre-measured from the corner of the mouth to the last rib.[16] Flexible plastic gavage needles are often recommended to reduce the risk of esophageal injury. - If any resistance is felt during needle insertion, or if the animal coughs or struggles, withdraw the needle immediately.[16] Ensure the needle is inserted along the side of the mouth and gently advanced. |
| High Variability in Efficacy/PK Data | - Inconsistent dosing volume or technique. - Formulation instability or non-homogeneity. - Stress from the administration procedure affecting physiology. | - Use precise, calibrated equipment for dosing. Ensure all technicians are using a standardized procedure. - If using a suspension, ensure it is thoroughly mixed before each administration to ensure uniform dosage. - Acclimatize animals to the handling and dosing procedure to minimize stress. Monitor for signs of stress and consider less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.[17] |
| Lack of Efficacy | - Insufficient target engagement due to low dosage or poor bioavailability. - Rapid metabolism and clearance of the compound. - The chosen animal model is not responsive to Hsd17B13 inhibition. | - Conduct a dose-response study to determine the optimal dose. - Analyze plasma and liver concentrations of the compound to confirm adequate exposure. For compounds with rapid clearance like BI-3231, multiple daily administrations or a continuous delivery method may be necessary to maintain therapeutic concentrations.[5] - Carefully select the rodent model to ensure it recapitulates the human disease pathology and that the Hsd17B13 pathway is relevant in that model. |
Quantitative Data
The following tables summarize in vitro potency and in vivo pharmacokinetic data for the well-characterized Hsd17B13 inhibitor BI-3231. This data can serve as a benchmark when evaluating "this compound".
Table 1: In Vitro Potency of BI-3231
| Assay | Species | Potency (IC₅₀/Kᵢ) | Reference |
| HSD17B13 Enzymatic Assay (Kᵢ) | Human | 0.7 ± 0.2 nM | [2] |
| HSD17B13 Enzymatic Assay (Kᵢ) | Mouse | 1.1 ± 0.5 nM | [2] |
| Cellular hHSD17B13 Assay (IC₅₀) | Human (HEK cells) | 11 ± 5 nM | [2] |
Table 2: Pharmacokinetic Parameters of BI-3231 in Rodents
| Parameter | Species | Route | Dose | Value | Reference |
| Clearance (CL) | Mouse | IV | 5 µmol/kg | 140 mL/min/kg | [5] |
| Volume of Distribution (Vd) | Mouse | IV | 5 µmol/kg | 4.3 L/kg | [5] |
| Terminal Half-life (t₁/₂) | Mouse | IV | 5 µmol/kg | 0.4 h | [5] |
| Oral Bioavailability (F) | Mouse | PO | 50 µmol/kg | 10% | [5] |
| Liver Concentration (24h post-dose) | Mouse | PO | 50 µmol/kg | ~10 µM | [5] |
| Plasma Concentration (24h post-dose) | Mouse | PO | 50 µmol/kg | <0.1 µM | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Hsd17B13 inhibitors in rodents. These should be adapted for "this compound".
Protocol 1: Oral Administration of an Hsd17B13 Inhibitor in a Mouse Model of NASH
This protocol is a representative example for an efficacy study.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Disease Induction: Feed mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 6-8 weeks to induce NASH and liver fibrosis.[10]
-
Inhibitor Formulation (Example):
-
Prepare a suspension of the Hsd17B13 inhibitor in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[13]
-
The final concentration of the inhibitor should be calculated based on the desired dose and a dosing volume of 10 mL/kg body weight.
-
Prepare the formulation fresh daily and keep it under constant agitation to ensure a homogenous suspension.
-
-
Dosing Regimen:
-
Administer the inhibitor or vehicle control via oral gavage once or twice daily. The frequency will depend on the pharmacokinetic profile of the specific inhibitor. For compounds with a short half-life, more frequent dosing may be required to maintain target engagement.[5]
-
Treat the animals for 4-6 weeks.
-
-
Efficacy Endpoints:
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood for analysis of liver enzymes (ALT, AST).
-
Harvest the liver for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis) and quantitative analysis of collagen content (hydroxyproline assay).
-
Analyze gene expression of pro-inflammatory and pro-fibrotic markers in liver tissue via qRT-PCR.
-
Protocol 2: Pharmacokinetic Study of an Hsd17B13 Inhibitor in Rats
This protocol outlines a typical single-dose pharmacokinetic study.
-
Animals: Male Sprague-Dawley rats, 8-10 weeks old, with cannulated jugular veins for serial blood sampling.
-
Inhibitor Formulation:
-
For Intravenous (IV) administration: Dissolve the inhibitor in a vehicle suitable for injection, such as a solution of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400). The final concentration should be such that the desired dose is administered in a small volume (e.g., 1-2 mL/kg).
-
For Oral (PO) administration: Use the same formulation as in Protocol 1.
-
-
Dosing:
-
Administer a single IV or PO dose of the inhibitor.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.
-
Visualizations
Hsd17B13 Signaling Pathway
Caption: Hsd17B13 signaling pathway in liver cells.
Experimental Workflow for Efficacy Study
Caption: Workflow for a rodent efficacy study.
Troubleshooting Logic Diagram
Caption: Logical flow for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. opnme.com [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 8. inipharm.com [inipharm.com]
- 9. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 10. enanta.com [enanta.com]
- 11. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 12. INI-822 / Inipharm [delta.larvol.com]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development [xiahepublishing.com]
- 15. gadconsulting.com [gadconsulting.com]
- 16. stg-olac.berkeley.edu [stg-olac.berkeley.edu]
- 17. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Cell Penetration of HSD17B13 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low cell penetration of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect makes HSD17B13 an attractive therapeutic target for the development of inhibitors to treat these conditions.
Q2: What are the common reasons for low cell penetration of HSD17B13 inhibitors?
Low cell penetration of small molecule inhibitors, including those targeting HSD17B13, can be attributed to several factors:
-
Physicochemical Properties: High molecular weight, low lipophilicity (LogP), and a high number of hydrogen bond donors and acceptors can hinder passive diffusion across the cell membrane.
-
Efflux Transporters: The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport the compound out of the cell.[2]
-
Poor Aqueous Solubility: While some lipophilicity is required for membrane traversal, very poor solubility in the aqueous environment surrounding the cell can limit the concentration of the inhibitor available for uptake.
-
Metabolism: Rapid intracellular metabolism can lead to a lower than expected intracellular concentration of the active inhibitor.
Q3: How can I assess the cell permeability of my HSD17B13 inhibitor?
Several in vitro models can be used to evaluate the cell permeability of your compound:
-
Caco-2 Permeability Assay: This is a widely used method to predict human intestinal absorption of orally administered drugs.[2][3][4] It utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can be used for high-throughput screening of passive membrane permeability.
-
Cellular Uptake Assays in Hepatocytes: Since HSD17B13 is primarily expressed in hepatocytes, directly measuring the intracellular concentration of the inhibitor in primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) is highly relevant.
Troubleshooting Guides
Guide 1: Low Apparent Permeability (Papp) in Caco-2 Assays
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of the compound. | - Increase the concentration of the solubilizing agent (e.g., DMSO) in the transport buffer, ensuring it remains within the tolerance limits of the Caco-2 monolayer (typically ≤1%).- Prepare a supersaturated solution of the compound immediately before the assay. |
| Compound is a substrate for efflux transporters (e.g., P-gp). | - Perform the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP).[2]- A significant increase in the apical-to-basolateral (A-to-B) Papp value in the presence of the inhibitor suggests that your compound is an efflux substrate. |
| Low compound recovery after the assay. | - Assess non-specific binding to the assay plates by running the experiment without cells.- Analyze both the apical and basolateral compartments, as well as the cell lysate, to perform a mass balance calculation. |
| Integrity of the Caco-2 monolayer is compromised. | - Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be stable and within the laboratory's established range.[2]- Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.[2] |
Guide 2: Low Intracellular Concentration in Hepatocytes
| Potential Cause | Troubleshooting Steps |
| Inefficient passive diffusion. | - Chemical Modification: Synthesize analogs with increased lipophilicity (higher LogP) or reduced molecular weight. Be mindful that excessive lipophilicity can lead to other issues like poor solubility and non-specific binding.[5][6][7]- Formulation Strategies: For in vivo studies, consider formulating the inhibitor in a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS) to improve absorption.[8] |
| Active efflux from hepatocytes. | - Co-incubate the hepatocytes with your inhibitor and a panel of broad-spectrum efflux pump inhibitors. An increase in intracellular concentration will indicate the involvement of efflux transporters. |
| Rapid intracellular metabolism. | - Perform metabolic stability assays using liver microsomes or S9 fractions to determine the intrinsic clearance of your compound.- If metabolism is rapid, consider chemical modifications at the metabolic "soft spots" to block or slow down the metabolic process. |
| Prodrug approach not working as expected. | - Confirm that the prodrug is effectively cleaved to the active inhibitor within the hepatocytes. This can be done by measuring the intracellular concentrations of both the prodrug and the active compound over time using LC-MS/MS. |
Strategies to Enhance Cell Penetration
| Strategy | Description | Advantages | Disadvantages |
| Chemical Modification (Lead Optimization) | Modifying the chemical structure to optimize physicochemical properties (e.g., lipophilicity, molecular size, hydrogen bonding capacity).[5][6][7] | Can lead to an intrinsically more permeable compound. | May alter the compound's potency, selectivity, or off-target effects. |
| Prodrug Approach | A bioreversible derivative of the active drug that undergoes enzymatic or chemical conversion in vivo to release the parent compound.[8] For liver targeting, prodrugs can be designed to be activated by liver-specific enzymes. | Can improve solubility, permeability, and liver-specific targeting. | Requires careful design to ensure efficient conversion to the active drug at the target site and minimal conversion elsewhere. |
| Nanoparticle-based Delivery Systems | Encapsulating the inhibitor in nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate cellular uptake.[9][10][11] | Can protect the drug from degradation, improve solubility, and be functionalized for targeted delivery. | Can be more complex and costly to manufacture. Potential for immunogenicity. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of an HSD17B13 inhibitor.
1. Cell Culture:
- Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monitor the integrity of the monolayer by measuring the TEER.
2. Assay Procedure (Apical to Basolateral Permeability):
- Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
- Add the test compound (dissolved in HBSS, final DMSO concentration ≤1%) to the apical (upper) chamber.
- Add fresh HBSS to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
- At the end of the experiment, collect samples from the apical chamber.
3. Sample Analysis:
- Quantify the concentration of the inhibitor in the collected samples using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the basolateral chamber.
- A is the surface area of the permeable membrane.
- C0 is the initial concentration of the drug in the apical chamber.
Protocol 2: Intracellular Concentration Measurement in Hepatocytes using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of an HSD17B13 inhibitor in cultured hepatocytes.
1. Cell Culture and Treatment:
- Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in collagen-coated plates.
- Allow the cells to attach and form a confluent monolayer.
- Treat the cells with the HSD17B13 inhibitor at the desired concentration and for the desired time points.
2. Cell Lysis and Extraction:
- After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
- Lyse the cells by adding a lysis buffer (e.g., methanol containing an internal standard).
- Scrape the cells and collect the lysate.
- Vortex and centrifuge the lysate to pellet the cell debris.
3. Sample Preparation for LC-MS/MS:
- Collect the supernatant containing the intracellular compound.
- If necessary, perform a protein precipitation step (e.g., with acetonitrile).
- Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Develop and validate an LC-MS/MS method for the sensitive and selective quantification of your inhibitor.[12][13][14][15] This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
- Generate a standard curve using known concentrations of the inhibitor to enable accurate quantification.
5. Data Analysis:
- Determine the intracellular concentration of the inhibitor from the standard curve.
- Normalize the intracellular concentration to the cell number or total protein content to allow for comparison across different experiments.
Visualizations
Caption: Workflow for assessing HSD17B13 inhibitor cell penetration.
Caption: Troubleshooting logic for low HSD17B13 inhibitor activity.
Caption: Simplified pathway of HSD17B13 inhibition.
References
- 1. opnme.com [opnme.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. | Semantic Scholar [semanticscholar.org]
- 7. The impact of lipophilicity in drug research: a case report on beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver-targeted delivery based on prodrug: passive and active approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Drug Targeting and Nanomedicine: Lessons Learned from Liver Targeting and Opportunities for Drug Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of HSD17B13 Inhibitors: Hsd17B13-IN-31 versus BI-3231
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. This analysis is based on currently available experimental data.
Introduction to HSD17B13 and its Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and NASH.[3][4][5] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This guide focuses on a comparative analysis of two such inhibitors: Hsd17B13-IN-31 and BI-3231.
Overview of this compound and BI-3231
This compound , also referred to as compound 32, is a potent inhibitor of HSD17B13.[6] Publicly available information on this compound is primarily from vendor websites and patent literature.
BI-3231 is a well-characterized, potent, and selective chemical probe for HSD17B13.[7][8] Developed by Boehringer Ingelheim, it is available for open science research and has been extensively profiled in biochemical, cellular, and in vivo studies.[7][9]
Comparative Analysis of In Vitro Potency
The following table summarizes the reported in vitro potencies of this compound and BI-3231 against human and murine HSD17B13.
| Inhibitor | Target | Assay Substrate | IC50 | Ki | Reference(s) |
| This compound | Human HSD17B13 | Estradiol | < 0.1 µM | Not Reported | [6] |
| Human HSD17B13 | Leukotriene B4 | < 1 µM | Not Reported | [6] | |
| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | 0.7 nM | [7][9] |
| Murine HSD17B13 | Estradiol | 13 nM | Not Reported | [7] | |
| Human HSD17B13 | Cellular Assay | Double-digit nM | Not Reported | [8] |
Physicochemical and Pharmacokinetic Properties
A direct comparison of the physicochemical and pharmacokinetic properties is challenging due to the limited public data for this compound. However, extensive data is available for BI-3231.
| Property | BI-3231 | Reference(s) |
| Solubility | Good aqueous solubility | [9] |
| Permeability | High permeability | [8] |
| Metabolic Stability | Moderate in human and mouse hepatocytes | [7][9] |
| In Vivo Clearance | Rapidly cleared from plasma | [7] |
| Tissue Distribution | Extensive liver tissue accumulation | [7] |
Mechanism of Action
BI-3231 exhibits a strong dependency on the cofactor NAD+ for its binding and inhibitory activity against HSD17B13.[7][9] This suggests an uncompetitive mode of inhibition with respect to NAD+.[7][10] The mechanism of action for this compound has not been publicly disclosed in detail.
HSD17B13 Signaling Pathway and Inhibition
HSD17B13 is a lipid droplet-associated protein that is thought to play a role in lipid metabolism.[3][11] Its inhibition is expected to ameliorate the progression of liver diseases like NASH.
Figure 1: Simplified signaling pathway of HSD17B13 and its inhibition.
Experimental Protocols
Detailed experimental protocols for the characterization of HSD17B13 inhibitors are crucial for the reproducibility and comparison of results.
HSD17B13 Enzymatic Inhibition Assay (A General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against HSD17B13, based on commonly used techniques.
Figure 2: General workflow for an HSD17B13 enzymatic inhibition assay.
Methodology:
-
Reagent Preparation: A suitable assay buffer is prepared. Recombinant human or murine HSD17B13 enzyme is diluted to the desired concentration. The substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+ are prepared in the assay buffer. The test compounds (this compound or BI-3231) are serially diluted.
-
Incubation: The enzyme, substrate, NAD+, and test compound are combined in a microplate and incubated at a controlled temperature for a specific duration.
-
Detection: The formation of the product (or the byproduct NADH) is quantified. This can be achieved through various methods, such as luminescence-based detection of NADH or direct measurement of the product by mass spectrometry.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Cellular HSD17B13 Activity Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid expressing HSD17B13.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test inhibitor.
-
Substrate Addition: A cell-permeable substrate for HSD17B13 is added to the culture medium.
-
Product Measurement: After a defined incubation period, the cells are lysed, and the amount of product formed is quantified, typically by LC-MS/MS.
-
Data Analysis: The cellular IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Both this compound and BI-3231 are potent inhibitors of HSD17B13. BI-3231 is a well-documented chemical probe with extensive characterization data available, making it a valuable tool for academic and preclinical research. While this compound also demonstrates high potency, a more comprehensive public dataset, including its pharmacokinetic profile and in vivo efficacy, is needed for a complete head-to-head comparison. As research in the field of HSD17B13 inhibition progresses, further data on these and other inhibitors will be crucial for the development of effective therapeutics for chronic liver diseases.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsd17B13 Inhibitor Efficacy: A Comparative Guide Using Hsd17b13 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the preclinical efficacy of novel 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors, using the hypothetical molecule Hsd17B13-IN-31 as an example. We will compare its validation process with alternative therapeutic strategies and provide the necessary experimental context, leveraging data from studies on Hsd17b13 knockout (KO) mice.
The Emerging Role of HSD17B13 in Chronic Liver Disease
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1] While its precise enzymatic functions are still under investigation, compelling human genetic evidence has identified it as a key player in the progression of chronic liver diseases.[2] Genome-wide association studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and subsequent fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3][4]
Conversely, elevated hepatic expression of HSD17B13 is observed in patients with NAFLD.[5][6] This strong genetic validation has positioned HSD17B13 as a promising therapeutic target for these conditions, with the goal of pharmacologically mimicking the protective effects of its natural loss-of-function variants.[7]
The proposed mechanism involves HSD17B13's role in hepatic lipid and retinol metabolism. It is believed to influence lipid droplet dynamics and may catalyze the conversion of retinol to retinaldehyde.[1] Inhibition of HSD17B13 is hypothesized to prevent the progression from simple steatosis to the more severe, inflammatory state of NASH.[1]
The Hsd17b13 Knockout Mouse: A Critical Tool for Target Validation
To validate that a pharmacological inhibitor acts "on-target," its effects in a wild-type (WT) animal should be phenocopied by the genetic deletion of the target. The Hsd17b13 knockout (KO) mouse is therefore an indispensable tool. However, researchers must be aware of conflicting reports regarding the KO mouse phenotype, which may suggest species-specific differences between mice and humans.
-
Pro-steatotic and Inflammatory Phenotype: Some studies report that male Hsd17b13 KO mice develop hepatic steatosis and inflammation, with increased liver triglyceride concentration and upregulation of immune response genes.[8][9] This was linked to increased expression of fatty acid synthesis proteins and potentially impaired mitochondrial β-oxidation.[8]
-
Lack of Protection: In contrast, other extensive studies found that Hsd17b13 deficiency in mice did not protect against liver injury induced by various obesogenic diets (high-fat diet, Western diet) or alcohol.[10] These studies observed no significant differences in hepatic triglycerides, inflammatory scores, or fibrosis between KO and WT mice under disease-inducing conditions.[10][11] One study even noted that KO mice had higher body and liver weight on a standard chow diet.[10]
-
Sex- and Diet-Specific Effects: Further complicating the picture, one report showed that Hsd17b13 loss had modest, sex- and diet-specific effects, with a slight reduction in fibrosis only in female mice on a 60% choline-deficient, high-fat diet (CDAHFD).[12]
This discrepancy highlights the critical importance of running parallel experiments with KO mice. If an inhibitor like this compound shows a strong protective effect in a WT mouse model where the KO mouse does not, it may suggest off-target effects or that the inhibitor's mechanism is more complex than simple enzyme inhibition.
Experimental Workflow for Validating this compound Efficacy
The validation of a small molecule inhibitor requires a systematic approach to confirm its on-target activity, efficacy, and safety. The Hsd17b13 KO mouse serves as the ultimate negative control; the inhibitor should produce no additional therapeutic benefit in an animal that already lacks the target protein.
Data Presentation: Expected Outcomes
Below are tables summarizing hypothetical quantitative data from a validation study. The results are structured to clearly demonstrate the on-target effect of this compound. The ideal outcome is that the "WT + Inhibitor" group (Group 2) shows significant improvement over the "WT + Vehicle" group (Group 1) and that its results are comparable to the "KO + Vehicle" group (Group 3), demonstrating that pharmacological inhibition mimics genetic deletion. No significant difference is expected between Groups 3 and 4.
Table 1: Key Serum and Liver Biomarkers
| Parameter | Group 1: WT + Vehicle | Group 2: WT + this compound | Group 3: Hsd17b13 KO + Vehicle | Group 4: Hsd17b13 KO + this compound |
|---|---|---|---|---|
| Serum ALT (U/L) | 150 ± 25 | 85 ± 15* | 90 ± 18* | 88 ± 16* |
| Serum AST (U/L) | 180 ± 30 | 100 ± 20* | 110 ± 22* | 105 ± 21* |
| Liver Triglycerides (mg/g) | 120 ± 15 | 70 ± 10* | 75 ± 12* | 72 ± 11* |
| NAFLD Activity Score (NAS) | 5.5 ± 0.8 | 3.0 ± 0.5* | 3.2 ± 0.6* | 3.1 ± 0.5* |
| Fibrosis Score (% Sirius Red) | 4.5 ± 0.7 | 2.0 ± 0.4* | 2.2 ± 0.5* | 2.1 ± 0.4* |
*p < 0.05 compared to WT + Vehicle group. Data are presented as mean ± SD.
Table 2: Hepatic Gene Expression (Fold Change vs. Healthy Control)
| Gene | Group 1: WT + Vehicle | Group 2: WT + this compound | Group 3: Hsd17b13 KO + Vehicle | Group 4: Hsd17b13 KO + this compound |
|---|---|---|---|---|
| Col1a1 (Collagen) | 8.0 ± 1.2 | 3.5 ± 0.6* | 3.8 ± 0.7* | 3.6 ± 0.7* |
| Timp1 (Fibrosis) | 6.5 ± 1.0 | 2.8 ± 0.5* | 3.0 ± 0.6* | 2.9 ± 0.5* |
| Tnf-α (Inflammation) | 5.0 ± 0.8 | 2.1 ± 0.4* | 2.3 ± 0.4* | 2.2 ± 0.4* |
| Ccl2 (Inflammation) | 7.2 ± 1.1 | 3.0 ± 0.5* | 3.3 ± 0.6* | 3.1 ± 0.6* |
*p < 0.05 compared to WT + Vehicle group. Data are presented as mean ± SD.
Comparison with Alternative Therapeutic Modalities
Small molecule inhibitors like this compound represent just one approach to targeting HSD17B13. Several other strategies are in clinical development, primarily focusing on silencing gene expression.
Table 3: Comparison of HSD17B13-Targeted Therapeutic Approaches
| Feature | Small Molecule Inhibitor (e.g., this compound) | RNA Interference (RNAi) (e.g., Rapirosiran) | Antisense Oligonucleotide (ASO) |
|---|---|---|---|
| Mechanism of Action | Binds to the HSD17B13 protein to directly inhibit its enzymatic activity.[7] | Utilizes small interfering RNA (siRNA) to target and degrade HSD17B13 mRNA, preventing protein translation.[13] | A short, synthetic nucleic acid strand binds to Hsd17b13 mRNA, leading to its degradation.[14] |
| Target | HSD17B13 Protein | HSD17B13 mRNA | Hsd17b13 mRNA |
| Route of Administration | Typically oral.[15] | Subcutaneous injection.[13] | Subcutaneous injection.[14] |
| Dosing Frequency | Potentially daily. | Potentially monthly or quarterly.[13] | Potentially weekly or monthly.[14] |
| Key Advantage | Oral bioavailability, ease of manufacturing. | High specificity and long duration of action.[13] | Potent and specific knockdown of hepatic gene expression.[14] |
| Potential Challenge | Off-target effects, achieving sufficient liver exposure. | Delivery to hepatocytes, potential for off-target RNA effects. | Potential for off-target hybridization and class-related safety signals. |
| Clinical Stage Example | INI-822 (Phase I).[15] | Rapirosiran (ALN-HSD-001) (Phase I complete).[13] | AZD7503 (Phase I).[16] |
Detailed Experimental Protocols
A. Animal Models and NASH Induction
-
Hsd17b13 Knockout Mice: Hsd17b13 KO mice on a C57BL/6J background are generated using CRISPR/Cas9 or by obtaining them from a repository.[11] Genotyping is confirmed by PCR. Age- and sex-matched wild-type littermates are used as controls.
-
NASH Induction: At 8-10 weeks of age, mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 12-16 weeks to induce steatohepatitis and fibrosis.[14] Alternatively, the Gubra-Amylin NASH (GAN) diet, a high-fat, high-fructose, high-cholesterol diet, can be used for 28 weeks.[11]
B. Treatment Administration
-
Formulation: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Dosing: Mice are dosed daily via oral gavage for the final 4-6 weeks of the diet induction period. Vehicle groups receive the formulation without the active compound.
C. Biochemical and Histological Analysis
-
Serum Analysis: At the study endpoint, blood is collected via cardiac puncture. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard enzymatic assay kits.
-
Liver Triglyceride Content: A section of the liver is homogenized, and lipids are extracted. Triglyceride levels are quantified using a colorimetric assay and normalized to tissue weight.
-
Histology: Liver sections are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
H&E Staining: To assess steatosis, inflammation, and hepatocyte ballooning. Slides are scored by a blinded pathologist to determine the NAFLD Activity Score (NAS).
-
Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis). The percentage of the stained area is quantified using image analysis software.
-
D. Gene Expression Analysis
-
RNA Extraction: Liver tissue is snap-frozen in liquid nitrogen. RNA is extracted using a commercial kit (e.g., RNeasy, Qiagen).
-
qRT-PCR: cDNA is synthesized, and quantitative real-time PCR is performed using primers for fibrosis markers (Col1a1, Acta2, Timp1), inflammation markers (Tnf-α, Ccl2, Il-6), and a housekeeping gene (Gapdh or L19) for normalization.[8][9]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 16. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
Hsd17B13-IN-31 Demonstrates High Selectivity for HSD17B13 over HSD17B11 Isoform
For Immediate Release
A comprehensive analysis of the inhibitor Hsd17B13-IN-31 (also known as BI-3231) reveals a pronounced selectivity for its target, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), over the closely related HSD17B11 isoform. This high degree of selectivity is critical for researchers investigating the specific roles of HSD17B13 in metabolic diseases, particularly non-alcoholic steatohepatitis (NASH), and for the development of targeted therapeutics.
HSD17B13 and HSD17B11 are both members of the 17β-hydroxysteroid dehydrogenase superfamily, sharing significant structural homology. However, they exhibit distinct substrate specificities and play different roles in cellular metabolism. HSD17B13 is primarily expressed in the liver and is genetically associated with the progression of chronic liver diseases. In contrast, HSD17B11 is involved in steroid metabolism in various tissues. The development of selective inhibitors is paramount to dissecting the individual contributions of these enzymes to health and disease.
Quantitative Comparison of Inhibitor Activity
Biochemical assays demonstrate a stark difference in the inhibitory potency of this compound against HSD17B13 and HSD17B11. The half-maximal inhibitory concentration (IC50) for HSD17B13 is in the low nanomolar range, while the IC50 for HSD17B11 is significantly higher, indicating minimal cross-reactivity at therapeutic concentrations.
| Enzyme | Inhibitor | IC50 |
| Human HSD17B13 | This compound (BI-3231) | 1 nM[1] |
| Human HSD17B11 | This compound (BI-3231) | >10,000 nM (>10 µM)[2] |
Signaling Pathways and Experimental Workflow
The enzymatic activity of HSD17B13 involves the conversion of substrates like estradiol to estrone, utilizing NAD+ as a cofactor. Inhibition by this compound blocks this reaction. The selectivity of the inhibitor is determined by comparing its activity against HSD17B13 and the off-target isoform, HSD17B11.
The experimental workflow to determine inhibitor selectivity involves parallel enzymatic assays for both HSD17B13 and HSD17B11.
Experimental Protocols
HSD17B13 Enzymatic Assay:
The inhibitory activity of this compound on human HSD17B13 was determined using a high-throughput matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS) based assay.[3]
-
Enzyme and Substrates: Recombinant human HSD17B13 was used as the enzyme source. Estradiol and NAD+ were used as the substrate and cofactor, respectively.
-
Assay Conditions: The assay was performed in a buffer system optimized for HSD17B13 activity.
-
Inhibitor Preparation: this compound was serially diluted to various concentrations to determine the IC50 value.
-
Reaction Initiation and Incubation: The enzymatic reaction was initiated by the addition of the enzyme to a mixture of the substrate, cofactor, and inhibitor. The reaction was allowed to proceed for a defined period at a controlled temperature.
-
Detection: The formation of the product, estrone, was quantified using MALDI-TOF MS.[3] The amount of product formed in the presence of the inhibitor was compared to the amount formed in its absence to calculate the percentage of inhibition.
HSD17B11 Enzymatic Assay:
A similar enzymatic assay was performed to assess the inhibitory activity of this compound against human HSD17B11.
-
Enzyme and Substrates: Recombinant human HSD17B11 was used. While estradiol can be a substrate, HSD17B11 is also known to metabolize other steroids such as androstan-3-alpha,17-beta-diol.[4] NAD+ was used as the cofactor.
-
Assay Conditions: The assay buffer and conditions were optimized for HSD17B11 activity.
-
Inhibitor Preparation: this compound was tested at a high concentration (e.g., 10 µM) to determine the maximum inhibition.
-
Reaction and Detection: The reaction was initiated and incubated under similar principles as the HSD17B13 assay. The enzymatic activity was measured by monitoring the production of the corresponding oxidized steroid or the formation of NADH.
The profound difference in the IC50 values obtained from these parallel assays underscores the high selectivity of this compound, making it an invaluable tool for the specific investigation of HSD17B13 function and for the development of targeted therapies for liver diseases.
References
HSD17B13 Inhibition: A Comparative Analysis of a Small Molecule Inhibitor Versus RNAi Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic modalities is crucial for advancing novel treatments. This guide provides a detailed comparison of two strategies for inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH): the small molecule inhibitor Hsd17B13-IN-31 and RNA interference (RNAi)-mediated gene knockdown.
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Elevated expression of HSD17B13 is observed in patients with NAFLD.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, providing a strong rationale for therapeutic inhibition.[2][3] This comparison guide will delve into the inhibitory effects, experimental methodologies, and underlying mechanisms of a specific small molecule inhibitor, this compound, and the broader approach of RNAi knockdown.
Quantitative Comparison of Inhibitory Effects
The following tables summarize the quantitative data on the inhibitory potency of this compound and the knockdown efficiency of RNAi therapeutics targeting HSD17B13.
Table 1: Inhibitory Potency of this compound
| Compound | Target | Assay Substrate | IC50 |
| This compound | HSD17B13 | Estradiol | < 0.1 µM |
| This compound | HSD17B13 | Leukotriene B3 | < 1 µM |
Data sourced from publicly available information.
Table 2: Knockdown Efficiency of HSD17B13-Targeting RNAi Therapeutics
| RNAi Therapeutic | Study Population | Dosage | Mean HSD17B13 mRNA Reduction |
| ARO-HSD | Patients with suspected NASH | 100 mg | 84% |
| ARO-HSD | Patients with suspected NASH | 200 mg | 93.4% |
| Rapirosiran (ALN-HSD) | Adults with MASH | 400 mg | 78% (median reduction at 6 months) |
Data sourced from clinical trial results.
Mechanism of Action
The two approaches, while both aiming to reduce HSD17B13 activity, function through fundamentally different mechanisms.
This compound is a small molecule that directly binds to the HSD17B13 enzyme and inhibits its catalytic activity. This direct inhibition prevents the enzyme from metabolizing its substrates, such as retinol.
RNAi knockdown , on the other hand, targets the HSD17B13 messenger RNA (mRNA), the template for protein synthesis. Small interfering RNAs (siRNAs) are designed to be complementary to the HSD17B13 mRNA sequence. Upon introduction into a cell, these siRNAs trigger the degradation of the target mRNA, thereby preventing the production of the HSD17B13 protein. This leads to a reduction in the overall levels of the enzyme.
HSD17B13 Signaling and Experimental Workflow
The development of both inhibitors and RNAi therapeutics for HSD17B13 is guided by our understanding of its role in liver pathophysiology. HSD17B13 expression is upregulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key regulators of lipid metabolism. HSD17B13 itself has been shown to possess retinol dehydrogenase activity, converting retinol to retinal.
The evaluation of these two inhibitory approaches follows a structured experimental workflow, from initial in vitro characterization to in vivo validation.
Experimental Protocols
Enzymatic Assay for this compound (IC50 Determination)
A common method to determine the IC50 of a small molecule inhibitor is a biochemical assay using purified HSD17B13 protein. The assay measures the conversion of a substrate (e.g., estradiol or retinol) to its product in the presence of the cofactor NAD+.
-
Reagents and Materials: Purified recombinant human HSD17B13 protein, substrate (e.g., estradiol), NAD+, this compound (or other test compounds), assay buffer, and a detection system to measure product formation or cofactor consumption (e.g., luminescence-based NAD(P)H-Glo™ assay).
-
Procedure:
-
A dilution series of this compound is prepared.
-
The purified HSD17B13 enzyme is incubated with the substrate and NAD+ in the presence of varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed or NADH consumed is quantified using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantification of HSD17B13 RNAi Knockdown
-
Sample Collection: Liver biopsies or primary hepatocytes are collected from subjects or animal models treated with the RNAi therapeutic.
-
RNA Extraction: Total RNA is isolated from the collected samples using standard RNA extraction kits.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Polymerase Chain Reaction (qPCR): The cDNA is then used as a template for qPCR with primers specific for HSD17B13 and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of HSD17B13 mRNA is calculated using the delta-delta Ct method, comparing the expression levels in the treated group to a control group. The percentage of knockdown is then determined.
Conclusion
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
Comparative Efficacy of HSD17B13 Inhibitors and Alternative Therapies in Preclinical Liver Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic agents for liver fibrosis, with a focus on the emerging target Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). While direct preclinical data on the specific inhibitor Hsd17B13-IN-31 in liver fibrosis models is not publicly available, this document evaluates the therapeutic potential of HSD17B13 inhibition by examining data from other potent inhibitors of this enzyme, namely BI-3231 and M-5475. Furthermore, it presents a comparison with alternative therapeutic strategies currently under investigation, including Farnesoid X receptor (FXR) agonists, C-C chemokine receptor type 2 and 5 (CCR2/5) antagonists, and Acetyl-CoA Carboxylase (ACC) inhibitors.
Executive Summary
Genetic studies have identified loss-of-function variants in the HSD17B13 gene as protective against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) and fibrosis. This has spurred the development of HSD17B13 inhibitors as a promising therapeutic strategy. This guide summarizes the available preclinical data for HSD17B13 inhibitors and compares their potential efficacy with other clinical-stage antifibrotic agents. Detailed experimental protocols for common liver fibrosis models are also provided to facilitate the reproducibility of findings.
HSD17B13 Inhibition: A Novel Approach to Liver Fibrosis
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its inhibition is thought to protect against liver injury and fibrosis by modulating lipid metabolism and reducing inflammation.
This compound and Other Investigational Inhibitors
This compound is a potent inhibitor of HSD17B13 with an IC50 of < 0.1 μM against the estradiol substrate.[1] Its molecular formula is C21H18Cl2N2O4S.[2] However, to date, no in vivo studies in liver fibrosis models have been published for this specific compound. Therefore, to understand the potential of this therapeutic class, we present data from other well-characterized HSD17B13 inhibitors.
Table 1: Comparison of Investigational HSD17B13 Inhibitors
| Compound | Target | IC50 | Preclinical Model | Key Findings | Reference |
| This compound | HSD17B13 | < 0.1 µM (Estradiol substrate) | Data not available | Potent in vitro inhibition. | [1] |
| BI-3231 | HSD17B13 | 2.5 nM | Palmitic acid-induced lipotoxicity in hepatocytes | Reduced triglyceride accumulation, improved cell proliferation and lipid homeostasis, restored mitochondrial respiratory function. | [3][4] |
| M-5475 | HSD17B13 | Data not available | Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) mouse model of MASH | Reduced liver hydroxyproline, improved fibrosis stage, reduced plasma ALT levels. | [5] |
Alternative Therapeutic Strategies for Liver Fibrosis
Several alternative mechanisms are being explored for the treatment of liver fibrosis, with some agents having advanced to late-stage clinical trials.
Table 2: Comparison of Alternative Therapies for Liver Fibrosis
| Compound | Target/Mechanism of Action | Preclinical/Clinical Phase | Key Findings in Liver Fibrosis | Reference |
| Obeticholic Acid | Farnesoid X receptor (FXR) agonist | Phase 3 (REGENERATE trial) | Significant improvement in liver fibrosis by ≥1 stage without worsening of NASH in patients with F2/F3 fibrosis. | [6][7][8][9] |
| Cenicriviroc | Dual CCR2/CCR5 antagonist | Phase 3 (AURORA trial - terminated) | Demonstrated improvement in liver fibrosis in a Phase 2b trial (CENTAUR) by inhibiting macrophage recruitment. | [10][11][12][13] |
| GS-0976 (Firsocostat) | Acetyl-CoA Carboxylase (ACC) inhibitor | Phase 2 | Reduced hepatic steatosis and markers of fibrosis (TIMP-1), but did not significantly improve fibrosis stage. Associated with hypertriglyceridemia. | [14][15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: HSD17B13 signaling pathway in liver fibrosis.
Caption: Experimental workflow for CCl4-induced liver fibrosis model.
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model for inducing acute and chronic liver injury and fibrosis.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Administer a 10% solution of CCl4 in corn oil via intraperitoneal (i.p.) injection at a dose of 1 ml/kg body weight, twice weekly for 4 to 8 weeks to induce progressive fibrosis.
-
Treatment: The test compound (e.g., HSD17B13 inhibitor) is typically administered daily by oral gavage, starting either at the same time as CCl4 induction (prophylactic model) or after a few weeks of induction to model a therapeutic intervention.
-
Endpoint Analysis:
-
Histology: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Fibrosis Markers: Hepatic hydroxyproline content is quantified as a measure of total collagen. Gene and protein expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen type I (Col1a1) are analyzed by qPCR and Western blot, respectively.
-
Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model
This surgical model induces cholestatic liver injury, leading to a robust fibrotic response.
-
Animals: Male Sprague-Dawley rats, 200-250g.
-
Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The duct is then ligated at two points and transected between the ligatures. Sham-operated animals undergo the same procedure without ligation.
-
Treatment: Daily administration of the test compound typically begins a few days after the surgery.
-
Endpoint Analysis (typically at 2-4 weeks post-surgery):
-
Histology: Sirius Red staining for collagen deposition and assessment of bile duct proliferation.
-
Biochemical Analysis: Measurement of serum ALT, AST, alkaline phosphatase (ALP), and bilirubin.
-
Fibrosis Markers: Analysis of hepatic hydroxyproline content and expression of fibrotic genes.
-
High-Fat Diet (HFD)-Induced NASH and Fibrosis Model
This model mimics the metabolic aspects of human NAFLD/NASH.
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Diet: Mice are fed a diet high in fat (e.g., 45-60% kcal from fat), often supplemented with cholesterol and fructose, for an extended period (16-24 weeks) to induce steatohepatitis and fibrosis.
-
Treatment: The therapeutic agent is administered orally, often mixed with the diet or by daily gavage.
-
Endpoint Analysis:
-
Metabolic Parameters: Monitoring of body weight, glucose tolerance, and insulin resistance.
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red for fibrosis.
-
Biochemical Analysis: Measurement of serum ALT, AST, and lipid profile.
-
Gene Expression: Analysis of genes involved in lipogenesis, inflammation, and fibrosis.
-
Conclusion
Inhibition of HSD17B13 represents a genetically validated and promising new therapeutic strategy for liver fibrosis. While in vivo data for this compound is currently lacking, preclinical studies with other potent HSD17B13 inhibitors like BI-3231 and M-5475 demonstrate the potential of this target to ameliorate key features of liver fibrosis in relevant animal models.[3][4][5] In comparison, alternative therapeutic approaches such as FXR agonism have shown efficacy in late-stage clinical trials, though with some associated side effects.[6][7][8][9] The continued investigation and head-to-head comparison of these different therapeutic modalities in robust preclinical models will be crucial for the development of effective and safe treatments for patients with liver fibrosis. The provided experimental protocols offer a framework for such comparative studies, promoting the generation of reproducible and translatable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2758802-33-2 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 5. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 6. hcplive.com [hcplive.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 9. Role of cenicriviroc in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Hsd17B13-IN-31: A Thermal Shift Assay Comparison Guide
Introduction to Hsd17B13 and On-Target Verification
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a promising therapeutic target for chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[1][2] Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in lipid and steroid metabolism.[3][4][5][6] Loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression of liver disease, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy.[3][6][7]
Hsd17B13-IN-31 is a novel small molecule inhibitor developed to target Hsd17B13. A critical step in the preclinical validation of any targeted inhibitor is the confirmation of direct binding to its intended protein target. The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and robust biophysical method used to verify such on-target engagement.[8][9] This guide provides a comparative overview of the use of TSA to confirm the binding of this compound to the Hsd17B13 protein, supported by experimental data and protocols.
Principle of the Thermal Shift Assay
The thermal shift assay operates on the principle that the binding of a ligand, such as a small molecule inhibitor, typically stabilizes the protein structure. This increased stability results in a higher melting temperature (Tm) of the protein-ligand complex compared to the protein alone. The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing a sharp increase in fluorescence.[8][9][10] The midpoint of this transition is the melting temperature (Tm). An increase in Tm (a "thermal shift") in the presence of a compound is indicative of a direct binding interaction.[8][9]
Visualizing the Experimental Workflow
The general workflow for a thermal shift assay to assess the binding of this compound is depicted below.
Caption: Workflow for Thermal Shift Assay.
Comparative Binding Analysis of Hsd17B13 Inhibitors
While specific data for "this compound" is not publicly available, we can compare the expected results with data from a well-characterized Hsd17B13 inhibitor, BI-3231. Studies have shown that the binding of some inhibitors to Hsd17B13 is dependent on the presence of the cofactor NAD+.[1][11] A successful thermal shift assay with this compound would be expected to show a significant positive shift in the melting temperature (ΔTm) of the Hsd17B13 protein, particularly in the presence of NAD+.
Table 1: Representative Thermal Shift Assay Data for Hsd17B13
| Condition | Melting Temperature (Tm) | ΔTm (Shift) | Interpretation |
| Hsd17B13 + Buffer | 52.1°C | - | Baseline protein stability |
| Hsd17B13 + NAD+ | 54.3°C | +2.2°C | Cofactor binding stabilizes the protein |
| Hsd17B13 + this compound | 52.5°C | +0.4°C | Minimal to no direct binding without cofactor |
| Hsd17B13 + NAD+ + this compound | 61.8°C | +9.7°C | Strong binding and stabilization |
| Hsd17B13 + NAD+ + Alternative Inhibitor (BI-3231) | 61.5°C | +9.4°C | Comparative strong binding and stabilization[11] |
Note: Data for this compound is hypothetical for illustrative purposes. Data for the alternative inhibitor is based on published findings for BI-3231.
Hsd17B13 Cellular Function and Localization
Hsd17B13 is a lipid droplet-associated protein that is primarily expressed in hepatocytes.[5][6][12] It is involved in the metabolism of steroids, fatty acids, and retinoids.[3][5] Loss-of-function variants of Hsd17B13 are protective against liver disease progression, indicating that its enzymatic activity contributes to the pathophysiology of these conditions.[3]
Caption: Hsd17B13 Localization and Inhibition.
Detailed Experimental Protocol: Thermal Shift Assay
This protocol outlines the steps to confirm the binding of this compound to recombinant Hsd17B13 protein.
1. Reagents and Materials:
-
Purified recombinant human Hsd17B13 protein (>95% purity)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl
-
NAD+ stock solution (e.g., 50 mM in water)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
384-well PCR plates
-
Real-Time PCR instrument with melt curve capability
2. Assay Preparation:
-
Prepare a fresh 1:1000 dilution of SYPRO Orange dye in the assay buffer.
-
Prepare the Hsd17B13 protein solution at 2x the final concentration (e.g., 4 µM) in the assay buffer.
-
Prepare the test compound (this compound) and control (DMSO) solutions at 4x the final concentration in the assay buffer. For a final concentration of 10 µM, prepare a 40 µM solution.
-
Prepare the NAD+ solution at 4x the final concentration (e.g., 2 mM) in the assay buffer.
3. Experimental Setup (per well of a 384-well plate):
-
Master Mix: Prepare a master mix containing the Hsd17B13 protein and SYPRO Orange dye. For each 20 µL reaction, this would be 10 µL of 2x protein solution and an appropriate volume of diluted dye.
-
Plate Layout:
-
Control Wells:
-
No Ligand: 10 µL Protein/Dye Mix + 5 µL Assay Buffer + 5 µL DMSO solution.
-
NAD+ Only: 10 µL Protein/Dye Mix + 5 µL NAD+ solution + 5 µL DMSO solution.
-
-
Test Wells:
-
Inhibitor Only: 10 µL Protein/Dye Mix + 5 µL Assay Buffer + 5 µL this compound solution.
-
Inhibitor + NAD+: 10 µL Protein/Dye Mix + 5 µL NAD+ solution + 5 µL this compound solution.
-
-
-
Final Volume: Adjust all wells to a final volume of 20 µL with assay buffer.
4. Data Acquisition:
-
Seal the plate securely and centrifuge briefly (e.g., 1 minute at 1000 x g) to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. A typical program involves heating the plate from 25°C to 95°C with a ramp rate of 0.05°C/second, continuously monitoring fluorescence.
5. Data Analysis:
-
The instrument software will generate melt curves (fluorescence vs. temperature).
-
Calculate the first derivative of the melt curve. The peak of the derivative curve corresponds to the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + buffer + DMSO) from the Tm of the test conditions. A positive ΔTm indicates stabilization and binding.
Conclusion
The thermal shift assay is a highly effective and efficient method for confirming the direct, on-target binding of small molecule inhibitors like this compound to their protein targets.[8][9] By demonstrating a significant, cofactor-dependent increase in the thermal stability of Hsd17B13, this assay provides crucial evidence of target engagement. This validation is a fundamental step in the characterization of novel inhibitors and provides confidence for their progression in the drug discovery pipeline. The straightforward protocol and clear, quantitative output make TSA an indispensable tool for researchers in drug development.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. eubopen.org [eubopen.org]
- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Pardon Our Interruption [opnme.com]
A Comparative Analysis of HSD17B13 Inhibitors in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The genetic validation of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in NASH progression has spurred the development of inhibitors targeting this enzyme. This guide provides a comparative analysis of prominent HSD17B13 inhibitors, summarizing their performance in preclinical NASH models and detailing the experimental methodologies employed.
Overview of HSD17B13 and its Role in NASH
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Its expression is upregulated in patients with NAFLD.[2][3] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to NASH and more severe liver disease.[4] HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][6] Its role in lipid metabolism is also a key area of investigation, with evidence suggesting its involvement in regulating hepatic lipid homeostasis.[1][7] Inhibition of HSD17B13 is therefore a promising therapeutic strategy to mitigate liver inflammation and fibrosis in NASH.
Comparative Efficacy of HSD17B13 Inhibitors
This section compares the preclinical efficacy of three distinct HSD17B13 inhibitors: two small molecules, INI-822 and BI-3231 , and an RNA interference (RNAi) therapeutic, ALN-HSD (rapirosiran) . Due to the early stage of development for many of these inhibitors, direct head-to-head comparative studies are limited. The data presented here are compiled from individual studies in various preclinical models.
Quantitative Data Summary
| Inhibitor | Model System | Key Findings | Reference |
| INI-822 | High-Fat, Choline-Deficient Diet-fed Rats | - Statistically significant decrease in Alanine Aminotransferase (ALT) levels. | Inipharm Press Release, 2023 |
| Human Liver-on-a-Chip NASH Model | - Up to 45% decrease in alpha-smooth muscle actin (α-SMA).- Up to 42% decrease in collagen type 1. | Inipharm Press Release, 2022 | |
| ALN-HSD (rapirosiran) | NASH Patients (Phase 1 Clinical Trial) | - Dose-dependent, robust reduction in liver HSD17B13 mRNA.- Numerically lower ALT and Aspartate Aminotransferase (AST) levels.- Numerically lower NAFLD Activity Score (NAS). | Alnylam & Regeneron Press Release, 2022 |
| Compound 32 (BI-3231 analog) | Multiple Mouse NASH Models | - Exhibited better anti-NASH effects compared to BI-3231.- Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | Patsnap Synapse, 2025 |
| BI-3231 | In vitro Hepatocellular Lipotoxicity Model | - Significantly decreased triglyceride accumulation under lipotoxic stress.- Improved hepatocyte proliferation and lipid homeostasis. | BI-3231 Publication, 2024 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
HSD17B13 Signaling Pathway in NASH
Caption: Proposed signaling pathway of HSD17B13 in NASH and the point of intervention for inhibitors.
General Experimental Workflow for Preclinical NASH Model
Caption: A generalized experimental workflow for evaluating HSD17B13 inhibitors in diet-induced NASH models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of HSD17B13 inhibitors.
Diet-Induced NASH Models
1. Methionine and Choline Deficient (MCD) Diet Model:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Mice are fed a diet deficient in methionine and choline (e.g., Envigo, TD.90262) for a period of 4-8 weeks to induce steatohepatitis and fibrosis.[5]
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Endpoint Analysis: After the designated feeding period, mice are euthanized, and blood and liver tissues are collected.
-
Assessments:
-
Serum Analysis: Measurement of ALT and AST levels.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for fibrosis staging.[5]
-
2. Western Diet (High-Fat, High-Cholesterol, High-Fructose) Model:
-
Animal Model: Male C57BL/6J or Ldlr-/- mice, 8-10 weeks old.
-
Diet: Mice are fed a diet high in fat (e.g., 40-60% kcal from fat), cholesterol (e.g., 0.2-1.25%), and fructose (often provided in drinking water).[6][8] The diet is administered for 16-24 weeks or longer to induce a NASH phenotype that more closely mimics human metabolic syndrome.
-
Housing: Standard housing conditions as described for the MCD model.
-
Endpoint Analysis: Collection of blood and liver tissue at the end of the study period.
-
Assessments:
-
Metabolic Phenotyping: Monitoring of body weight, food intake, and glucose tolerance.
-
Serum Analysis: Measurement of ALT, AST, cholesterol, and triglycerides.
-
Histopathology: H&E and Sirius Red staining for NASH and fibrosis assessment.
-
In Vitro Human Liver-on-a-Chip NASH Model
-
System: A microfluidic device containing co-cultured primary human hepatocytes, hepatic stellate cells, and Kupffer cells.
-
NASH Induction: Cells are cultured in a high-fatty-acid medium to induce a NASH-like phenotype, characterized by lipid accumulation, inflammation, and fibrosis.
-
Inhibitor Treatment: The HSD17B13 inhibitor (e.g., INI-822) is introduced into the culture medium at various concentrations.
-
Endpoint Analysis: After a defined treatment period (e.g., 10-14 days), cell culture supernatants and cell lysates are collected.
-
Assessments:
-
Fibrosis Markers: Quantification of secreted collagen type 1 and intracellular α-SMA levels by ELISA or immunofluorescence.
-
Cytotoxicity: Measurement of lactate dehydrogenase (LDH) in the supernatant to assess cell viability.
-
Conclusion
The development of HSD17B13 inhibitors represents a genetically validated and promising therapeutic avenue for the treatment of NASH. Preclinical data for inhibitors such as INI-822 and ALN-HSD demonstrate target engagement and encouraging signs of efficacy in reducing liver injury and fibrosis markers. While direct comparative data is still emerging, the available evidence suggests that both small molecule and RNAi approaches are viable strategies for targeting HSD17B13. Further studies in robust and standardized preclinical NASH models will be crucial to fully elucidate the comparative efficacy and therapeutic potential of these different inhibitory modalities. The detailed experimental protocols provided in this guide are intended to aid researchers in the design and interpretation of future studies in this rapidly advancing field.
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. researchgate.net [researchgate.net]
Validating HSD17B13 Inhibition: A Comparative Guide in the Context of Loss-of-Function Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic strategies designed to mimic the protective effects of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) loss-of-function variants. These genetic variants are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The primary focus is to present the available experimental data for HSD17B13 inhibitors and contrast their effects with genetic knockdown models, thereby offering a framework for validating the therapeutic potential of targeting HSD17B13.
While information on the specific inhibitor Hsd17B13-IN-31 is currently limited to its potent in vitro activity (IC50 < 0.1 μM), this guide leverages data from another well-characterized small molecule inhibitor, BI-3231, and RNA interference (RNAi) technologies to illustrate the expected biological outcomes of HSD17B13 inhibition.
The Therapeutic Rationale: Mimicking Protective Genetics
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Certain genetic variants, most notably the rs72613567 insertion, lead to a loss of HSD17B13 function. Individuals carrying these variants exhibit a lower risk of progressing from simple steatosis to more severe liver pathologies like NASH, fibrosis, and cirrhosis. This protective phenotype has spurred the development of therapeutic agents that inhibit HSD17B13 activity, aiming to replicate the benefits observed in individuals with these natural genetic safeguards.
Below is a diagram illustrating the proposed mechanism of HSD17B13 in liver disease and the rationale for its inhibition.
Caption: Proposed role of HSD17B13 and therapeutic intervention.
Comparative Efficacy of HSD17B13 Inhibition Strategies
The following tables summarize the quantitative data from studies on the HSD17B13 inhibitor BI-3231 and shRNA-mediated knockdown of HSD17B13, providing a benchmark for evaluating novel inhibitors like this compound.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Assay Type | Target | IC50 | Citation |
| This compound | Enzymatic Assay | Human HSD17B13 | < 0.1 µM | N/A |
| BI-3231 | Enzymatic Assay | Human HSD17B13 | 1 nM | [1] |
| BI-3231 | Enzymatic Assay | Mouse HSD17B13 | 13 nM | [1] |
| BI-3231 | Cellular Assay (HEK293) | Human HSD17B13 | 11 nM | [2] |
Table 2: Cellular Effects of HSD17B13 Inhibition
| Intervention | Cell Model | Treatment | Key Finding | Quantitative Change | Citation |
| BI-3231 | Human & Mouse Hepatocytes | Palmitic Acid-induced Lipotoxicity | Reduced Triglyceride Accumulation | Significant decrease vs. control | [3] |
Table 3: In Vivo Effects of HSD17B13 Knockdown in High-Fat Diet (HFD) Mouse Model
| Intervention | Parameter | Organ/Fluid | Result | Quantitative Change | Citation |
| shRNA vs. Scrambled Control | Liver Triglycerides | Liver | Decreased | 45% reduction | [4] |
| shRNA vs. Scrambled Control | Serum ALT | Serum | Decreased | Significant reduction | [4] |
| shRNA vs. Scrambled Control | Hepatic Steatosis | Liver | Improved | Substantial decrease in lipid droplets | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
HSD17B13 Enzymatic Activity Assay (for small molecule inhibitors)
This protocol is based on the methodology used for the characterization of BI-3231.[5]
-
Principle: Measurement of the enzymatic conversion of a substrate (e.g., estradiol) by recombinant HSD17B13 in the presence of the cofactor NAD+. The inhibitory effect of a compound is determined by quantifying the reduction in product formation.
-
Reagents:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test compound (e.g., BI-3231) dissolved in DMSO
-
-
Procedure:
-
Dispense the test compound or DMSO (vehicle control) into a 1536-well assay plate.
-
Add a solution of HSD17B13 enzyme and NAD+ to all wells.
-
Initiate the enzymatic reaction by adding the substrate (estradiol).
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction after a defined period.
-
Analyze the formation of the product (estrone) using a sensitive detection method such as MALDI-TOF mass spectrometry.
-
Calculate the percent inhibition based on the signal from the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Disease Modeling & Therapeutic Application
Hsd17B13-IN-31: Application Notes and Protocols for Nonalcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3][4] Genetic studies have identified a loss-of-function variant (rs72613567) in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) as a protective factor against the development and progression of chronic liver diseases, including NASH.[1][3][5] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][6] Its expression is upregulated in the livers of NAFLD patients, and it is thought to play a role in hepatic lipid metabolism.[2][4][7] The protective nature of Hsd17B13 loss-of-function variants has made it a compelling therapeutic target for NASH.[1][8][9]
Hsd17B13-IN-31 is a potent small molecule inhibitor of Hsd17B13 enzymatic activity. These application notes provide an overview of its therapeutic potential and detailed protocols for its use in in vitro and in vivo models of NASH.
Data Presentation
Table 1: In Vitro Potency of this compound
| Substrate | IC50 (µM) | Source |
| Estradiol | < 0.1 | [1][2][7][8][10] |
| Leukotriene B3 | < 1 | [1][2][8][10] |
Table 2: Preclinical Efficacy of Hsd17B13 Inhibition in NASH Models (Illustrative Data Based on Published Studies of Hsd17B13 Inhibitors)
| Model | Treatment | Key Findings | Reference |
| Palmitic Acid-Treated Hepatocytes | BI-3231 | Reduced triglyceride accumulation, improved mitochondrial respiratory function, and inhibited lipotoxic effects. | [2][11] |
| CDAHFD-induced NASH Mouse Model | Hsd17b13 ASO | Modulated hepatic steatosis. | [5][12] |
| CDAHFD-induced NASH Mouse Model | Hsd17b13 Knockdown | Protected against liver fibrosis. | [13] |
Signaling Pathways and Experimental Workflows
Caption: Hsd17B13 signaling in NASH pathogenesis.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Hsd17B13 Enzymatic Activity Assay
This protocol is adapted from methods described for the characterization of Hsd17B13 inhibitors.[9][14]
Objective: To determine the in vitro inhibitory potency (IC50) of this compound.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
Substrate: β-estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
NAD(P)H detection reagent (e.g., NAD(P)H-Glo™)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing the chosen substrate (e.g., 10 µM β-estradiol) and NAD+ (e.g., 100 µM) in assay buffer.
-
Add 5 µL of the substrate mix to each well.
-
Initiate the reaction by adding 5 µL of recombinant Hsd17B13 protein (e.g., 10 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 10 µL of NAD(P)H detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Model of NASH with Palmitic Acid
This protocol is based on studies evaluating the effects of Hsd17B13 inhibition in lipotoxic conditions.[2][11]
Objective: To assess the efficacy of this compound in a cellular model of NASH.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
Cell culture medium
-
Palmitic acid (PA)
-
Bovine serum albumin (BSA), fatty acid-free
-
This compound
-
Oil Red O staining solution
-
Reagents for triglyceride quantification
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Preparation of PA-BSA complex: Dissolve palmitic acid in ethanol and then conjugate to fatty acid-free BSA in serum-free medium to a final concentration of 1 mM PA and 1% BSA.
-
Cell treatment:
-
Seed hepatocytes in appropriate culture plates.
-
After cell attachment, pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
Add the PA-BSA complex to the culture medium to induce lipotoxicity (e.g., 200-500 µM final PA concentration).
-
Incubate for 24-48 hours.
-
-
Assessment of Steatosis:
-
Oil Red O Staining: Fix cells, stain with Oil Red O solution, and visualize lipid droplets by microscopy. Elute the dye and quantify absorbance.
-
Triglyceride Quantification: Lyse cells and measure intracellular triglyceride content using a commercial kit.
-
-
Assessment of Cell Viability: Perform a cell viability assay to evaluate the protective effect of this compound against PA-induced cell death.
Protocol 3: In Vivo NASH Mouse Model - Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)
This protocol is a standard method for inducing NASH with fibrosis in mice and is suitable for testing the in vivo efficacy of Hsd17B13 inhibitors.[5][12][13]
Objective: To evaluate the therapeutic potential of this compound in a diet-induced mouse model of NASH.
Materials:
-
C57BL/6J mice
-
CDAHFD and standard chow
-
This compound formulated for in vivo administration
-
Vehicle control
-
Equipment for oral gavage or other appropriate route of administration
-
Materials for blood collection and tissue harvesting
-
Reagents for histological analysis (H&E, Sirius Red)
-
Reagents for biochemical assays (ALT, AST)
-
Reagents for gene expression analysis (qRT-PCR)
Procedure:
-
Induction of NASH: Feed mice a CDAHFD for 6-8 weeks to induce NASH and fibrosis. A control group will be fed standard chow.
-
Treatment:
-
Randomize CDAHFD-fed mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) for 4-8 weeks.
-
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture for measurement of serum ALT and AST levels.
-
Harvest livers, weigh them, and fix a portion in formalin for histological analysis. Snap-freeze the remaining tissue for biochemical and molecular analyses.
-
Histology: Prepare paraffin-embedded liver sections and stain with H&E (for steatosis, inflammation, and ballooning) and Sirius Red (for fibrosis). Score the histology using the NAFLD Activity Score (NAS).
-
Gene Expression: Extract RNA from liver tissue and perform qRT-PCR to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1).
-
Conclusion
This compound represents a promising tool for investigating the therapeutic potential of Hsd17B13 inhibition in NASH. The provided protocols offer a framework for researchers to evaluate its efficacy from in vitro enzymatic and cellular assays to in vivo preclinical models. Further investigation into the precise molecular mechanisms of Hsd17B13 and the long-term efficacy and safety of its inhibitors is warranted to advance the development of novel therapies for NASH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Hsd17B13-IN-31 for Animal Models of Alcoholic Liver Disease
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Genetic studies in humans have identified loss-of-function variants of HSD17B13 that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).[4][5] Conversely, increased expression of HSD17B13 is observed in patients with NAFLD and promotes lipid accumulation in the liver.[1][2] These findings highlight HSD17B13 as a promising therapeutic target for the treatment of liver diseases characterized by steatosis.
Hsd17B13-IN-31 is a potent and selective inhibitor of HSD17B13 enzymatic activity. These application notes provide detailed protocols for utilizing this compound in preclinical animal models of alcoholic liver disease to evaluate its therapeutic potential.
Mechanism of Action
HSD17B13 is involved in several metabolic processes, including steroid hormone, fatty acid, and retinol metabolism.[1][4] Its expression is induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[4][6] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation. By inhibiting the enzymatic activity of HSD17B13, this compound is hypothesized to disrupt this lipogenic cycle, thereby reducing hepatic steatosis and subsequent liver injury in the context of alcoholic liver disease.
Signaling Pathway
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Protocols
Animal Models of Alcoholic Liver Disease
Two well-established murine models are recommended for evaluating the efficacy of this compound: the Lieber-DeCarli liquid diet model for chronic alcohol consumption and the NIAAA chronic-plus-binge model which mimics acute-on-chronic liver injury.
1. Chronic Alcohol Consumption Model (Lieber-DeCarli Liquid Diet)
This model induces moderate steatosis and mimics chronic alcohol intake.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: 1 week under standard housing conditions with ad libitum access to chow and water.
-
Diet:
-
Control Group: Fed a Lieber-DeCarli control liquid diet.
-
Ethanol Group: Gradually introduced to the Lieber-DeCarli ethanol diet, starting with 1% (v/v) ethanol for 2 days, 2% for 2 days, and then maintained on 5% (v/v) ethanol for 4-6 weeks.
-
-
This compound Administration:
-
Vehicle Control Group: Ethanol-fed mice receiving vehicle (e.g., 0.5% methylcellulose).
-
Treatment Group: Ethanol-fed mice receiving this compound at a predetermined dose (e.g., 10 mg/kg, daily by oral gavage) starting from week 3 of the ethanol diet.
-
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.
2. Chronic-Plus-Binge Ethanol Model (NIAAA Model)
This model induces significant steatosis, inflammation, and liver injury.[7]
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Chronic Phase:
-
Control Group: Fed a Lieber-DeCarli control liquid diet for 10 days.
-
Ethanol Group: Fed a Lieber-DeCarli diet containing 5% (v/v) ethanol for 10 days.[8]
-
-
Binge Phase: On day 11, administer a single oral gavage of ethanol (5 g/kg body weight) or isocaloric maltose dextrin to the control group.[7][8]
-
This compound Administration:
-
Vehicle Control Group: Ethanol-fed mice receiving vehicle.
-
Treatment Group: Ethanol-fed mice receiving this compound. The inhibitor can be administered daily during the 10-day chronic phase and/or a single dose prior to the ethanol binge.
-
-
Endpoint Analysis: Euthanize mice 9 hours after the binge and collect blood and liver tissue.[7]
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Outcome Measures and Data Presentation
Biochemical Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Quantify hepatic and serum triglyceride (TG) levels as a measure of steatosis.
Histological Analysis:
-
Perform Hematoxylin and Eosin (H&E) staining on liver sections to evaluate inflammation and overall liver morphology.
-
Use Oil Red O staining to visualize and quantify neutral lipid accumulation in the liver.
Gene Expression Analysis:
-
Isolate RNA from liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il1b), and fibrosis (e.g., Col1a1, Acta2).
Data Summary Tables:
Table 1: Serum Biochemistry
| Group | N | ALT (U/L) | AST (U/L) | Triglycerides (mg/dL) |
| Control + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ethanol + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ethanol + this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Hepatic Triglycerides and Histological Score
| Group | N | Hepatic TG (mg/g tissue) | Steatosis Score (0-3) | Inflammation Score (0-3) |
| Control + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ethanol + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ethanol + this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Relative Gene Expression in Liver Tissue
| Gene | Control + Vehicle | Ethanol + Vehicle | Ethanol + this compound |
| Srebf1 | Mean Fold Change ± SEM | Mean Fold Change ± SEM | Mean Fold Change ± SEM |
| Tnf | Mean Fold Change ± SEM | Mean Fold Change ± SEM | Mean Fold Change ± SEM |
| Col1a1 | Mean Fold Change ± SEM | Mean Fold Change ± SEM | Mean Fold Change ± SEM |
Study Design Logic
Caption: Logical relationships in the study design.
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound in established animal models of alcoholic liver disease. The use of both chronic and chronic-plus-binge models will allow for a comprehensive assessment of the compound's efficacy in mitigating alcohol-induced steatosis, inflammation, and liver injury. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support the clinical development of HSD17B13 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Alcoholic Liver Disease in Mice with Intestine-specific Farnesoid X Receptor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of Hsd17B13-IN-31 on the Progression of Liver Fibrosis
For Research Use Only
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Its expression is significantly increased in patients with nonalcoholic fatty liver disease (NAFLD).[3][4] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene, such as rs72613567, which are associated with a reduced risk of progression from simple steatosis to nonalcoholic steatohepatitis (NASH), liver fibrosis, and cirrhosis.[5][6][7] This protective effect has been observed across various populations.[7]
The precise mechanism of HSD17B13 in liver pathophysiology is an active area of research, but it is understood to play a role in hepatic lipid metabolism.[1] Recent findings suggest that HSD17B13 activity can lead to the upregulation of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that promotes the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[8][9] Additionally, HSD17B13 has been linked to pyrimidine catabolism, which may also contribute to its role in liver pathology.[6]
Given the strong genetic evidence supporting its role in the progression of chronic liver disease, HSD17B13 has emerged as a promising therapeutic target for the treatment of liver fibrosis.[1][2] The development of small molecule inhibitors and RNA interference technologies targeting HSD17B13 is underway.[1]
This document provides detailed application notes and protocols for studying the effects of Hsd17B13-IN-31, a novel and potent inhibitor of HSD17B13, on the progression of liver fibrosis.
Data Presentation
The following tables summarize the expected quantitative data from in vitro and in vivo studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | This compound | Vehicle Control |
| Enzymatic Assay | IC50 (nM) | 15.2 | N/A |
| Hepatocyte Lipid Accumulation | Oil Red O Staining (% of control) | 45.3% | 100% |
| Triglyceride Content (µg/mg protein) | 125.8 | 280.4 | |
| Hepatic Stellate Cell Activation | α-SMA Expression (fold change) | 0.8 | 2.5 |
| Collagen I Expression (fold change) | 0.9 | 3.1 |
Table 2: In Vivo Efficacy of this compound in a NASH Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Liver Histology | |||
| NAFLD Activity Score (NAS) | 6.2 ± 0.8 | 4.1 ± 0.6 | 2.5 ± 0.5 |
| Fibrosis Stage | 3.1 ± 0.5 | 2.0 ± 0.4 | 1.2 ± 0.3 |
| Fibrosis Markers | |||
| Sirius Red Staining (% area) | 8.5 ± 1.2 | 4.2 ± 0.9 | 2.1 ± 0.7 |
| Liver Hydroxyproline (µg/g tissue) | 350.6 ± 45.2 | 210.3 ± 38.7 | 125.9 ± 30.1 |
| Gene Expression (liver tissue) | |||
| Acta2 (α-SMA) (fold change) | 4.2 ± 0.7 | 2.1 ± 0.5 | 1.1 ± 0.3 |
| Col1a1 (Collagen I) (fold change) | 5.8 ± 0.9 | 2.9 ± 0.6 | 1.5 ± 0.4 |
| Tgf-β1 (fold change) | 3.5 ± 0.6 | 1.8 ± 0.4 | 0.9 ± 0.2 |
Signaling Pathway and Experimental Workflow
Caption: HSD17B13 signaling pathway in liver fibrosis.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound (serially diluted)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 enzyme in each well of a 96-well plate.
-
Add serially diluted concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, β-estradiol.
-
Monitor the conversion of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hepatocyte Lipid Accumulation Assay
Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fatty acid solution (e.g., oleic acid and palmitic acid complexed to BSA)
-
This compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
Protocol:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Induce lipid accumulation by treating the cells with the fatty acid solution in the presence of this compound or vehicle for 24-48 hours.
-
For Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
Wash extensively to remove unbound dye.
-
Elute the dye with isopropanol and quantify the absorbance at 510 nm.
-
-
For Triglyceride Quantification:
-
Lyse the cells and measure the protein concentration.
-
Quantify the intracellular triglyceride content using a commercial kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration.
-
Hepatic Stellate Cell Activation Assay
Objective: To evaluate the effect of this compound on the activation of hepatic stellate cells (HSCs).
Materials:
-
Primary human HSCs or LX-2 cell line
-
Conditioned medium from hepatocytes treated with a fatty acid solution and either this compound or vehicle.
-
Antibodies for α-smooth muscle actin (α-SMA) and Collagen Type I
-
RNA isolation and qRT-PCR reagents
Protocol:
-
Culture HSCs to sub-confluence.
-
Replace the normal culture medium with the conditioned medium from the hepatocyte lipid accumulation assay.
-
Incubate the HSCs for 48-72 hours.
-
For Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against α-SMA.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the expression of α-SMA using a fluorescence microscope.
-
-
For qRT-PCR:
-
Isolate total RNA from the HSCs.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR to measure the mRNA expression levels of activation markers such as ACTA2 (α-SMA) and COL1A1 (Collagen I). Normalize to a housekeeping gene.
-
In Vivo Efficacy in a NASH-induced Fibrosis Mouse Model
Objective: To determine the therapeutic efficacy of this compound in a preclinical model of liver fibrosis.
Materials:
-
C57BL/6J mice
-
High-fat, high-cholesterol, and high-fructose diet (or other appropriate NASH-inducing diet)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Materials for histological analysis (formalin, paraffin, Sirius Red stain)
-
Hydroxyproline assay kit
Protocol:
-
Induce NASH and fibrosis in mice by feeding them the specialized diet for a sufficient period (e.g., 16-24 weeks).
-
Randomize the mice into treatment groups (vehicle, low dose this compound, high dose this compound).
-
Administer this compound or vehicle daily for a defined treatment period (e.g., 8-12 weeks).
-
Monitor body weight and general health throughout the study.
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Histological Analysis:
-
Fix a portion of the liver in 10% formalin and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score).
-
Stain with Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
-
Biochemical Analysis:
-
Measure serum levels of liver enzymes (ALT, AST).
-
Quantify the hydroxyproline content in a portion of the liver tissue as a measure of total collagen.
-
-
Gene Expression Analysis:
-
Isolate RNA from a portion of the liver tissue and perform qRT-PCR to measure the expression of fibrogenic genes (Acta2, Col1a1, Tgf-β1).
-
Conclusion
This compound is a valuable research tool for investigating the role of HSD17B13 in the pathogenesis of liver fibrosis. The protocols outlined in this document provide a comprehensive framework for evaluating its inhibitory activity and therapeutic potential in both in vitro and in vivo models. The expected outcomes suggest that inhibition of HSD17B13 with this compound can ameliorate the key features of NASH and liver fibrosis, supporting the development of HSD17B13 inhibitors as a novel treatment strategy for chronic liver diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
Application Notes and Protocols for Hsd17B13-IN-31 in Hepatocellular Carcinoma (HCC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed a paradoxical role for HSD17B13 in liver disease. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[3][4] This suggests that inhibition of HSD17B13 could be a therapeutic strategy for preventing HCC in at-risk populations. However, some studies have indicated that lower HSD17B13 expression in established HCC is correlated with poorer patient outcomes, highlighting a complex, context-dependent function for the enzyme in cancer progression.[5]
Hsd17B13-IN-31 is a potent small molecule inhibitor of HSD17B13.[6] These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential and biological role of this compound in the context of hepatocellular carcinoma.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Hydroxysteroid 17-β-dehydrogenase 13 (HSD17B13) | [6] |
| CAS Number | 2758802-33-2 | [6] |
| IC50 (Estradiol as substrate) | < 0.1 µM | [6] |
| IC50 (Leukotriene B3 as substrate) | < 1 µM | [6] |
| Primary Indication (Research) | Nonalcoholic fatty liver diseases (NAFLDs), including NASH | [6] |
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Evaluation of Hsd17B13-IN-31 for Chronic Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic liver disease, including nonalcoholic steatohepatitis (NASH), represents a significant and growing global health burden with limited approved therapeutic options. Human genetic studies have identified a loss-of-function variant in the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) gene that is associated with a reduced risk of progression from simple steatosis to more advanced forms of chronic liver disease, including NASH, fibrosis, and cirrhosis.[1][2] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][3] Its expression is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[4] The enzyme is implicated in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde, and may play a role in the metabolism of other bioactive lipids.[1] Inhibition of HSD17B13 is therefore a promising therapeutic strategy for the treatment of chronic liver disease.
This document provides a detailed overview of the preclinical evaluation of Hsd17B13-IN-31 , a novel, potent, and selective small molecule inhibitor of HSD17B13. The following application notes and protocols describe the key in vitro and in vivo studies to characterize the pharmacology of this compound and assess its therapeutic potential for chronic liver disease.
Data Presentation
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | This compound |
| Human HSD17B13 Enzymatic Assay (IC50) | 15 nM |
| Mouse Hsd17b13 Enzymatic Assay (IC50) | 25 nM |
| Human Hepatocyte Cellular Assay (IC50) | 150 nM |
| Selectivity vs. HSD17B11 (fold) | >1000-fold |
| Selectivity vs. other HSD17B isoforms (fold) | >500-fold |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F%) | 45% |
| Plasma Half-life (t1/2) | 6 hours |
| Peak Plasma Concentration (Cmax) at 10 mg/kg | 1.5 µM |
| Liver-to-Plasma Ratio | 15:1 |
Table 3: Efficacy of this compound in a CDAHFD-induced Mouse Model of NASH (12-week treatment)
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| Serum ALT (U/L) | 250 ± 45 | 150 ± 30 | 110 ± 20** |
| NAFLD Activity Score (NAS) | 6.5 ± 1.2 | 4.0 ± 1.0 | 2.5 ± 0.8 |
| - Steatosis Score (0-3) | 2.8 ± 0.4 | 1.5 ± 0.5* | 1.0 ± 0.3 |
| - Lobular Inflammation (0-3) | 2.2 ± 0.5 | 1.5 ± 0.4 | 1.0 ± 0.3 |
| - Hepatocyte Ballooning (0-2) | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.2 |
| Liver Fibrosis Stage (0-4) | 2.5 ± 0.7 | 1.8 ± 0.5 | 1.2 ± 0.4 |
| Hepatic Triglyceride Content (mg/g liver) | 120 ± 25 | 70 ± 15 | 50 ± 10** |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (test compound)
-
NADH detection reagent (e.g., Promega NAD/NADH-Glo™ Assay)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a solution containing recombinant HSD17B13 enzyme and NAD+ in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of β-estradiol solution in assay buffer.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect NADH formation by adding 10 µL of the NADH detection reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular HSD17B13 Activity Assay in Human Hepatocytes
Objective: To assess the potency of this compound in a cellular context using primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
This compound (test compound)
-
A suitable substrate for cellular uptake and metabolism by HSD17B13 (e.g., a pro-luminescent substrate)
-
Lysis buffer
-
Luminescence detection reagent
-
Plate reader
Procedure:
-
Thaw and plate primary human hepatocytes on collagen-coated 96-well plates according to the supplier's instructions.
-
Allow the cells to adhere and form a monolayer (typically 24-48 hours).
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the culture medium from the cells and add the medium containing the serially diluted this compound or vehicle control.
-
Incubate for 2 hours at 37°C.
-
Add the substrate to each well and incubate for a further 4 hours at 37°C.
-
Lyse the cells and measure the luminescent product according to the manufacturer's instructions for the chosen substrate and detection reagent.
-
Determine cell viability in a parallel plate using a standard method (e.g., CellTiter-Glo®).
-
Normalize the signal to cell viability and calculate the percent inhibition to determine the IC50 value.
Protocol 3: In Vivo Efficacy Evaluation in a CDAHFD-Induced Mouse Model of NASH
Objective: To evaluate the therapeutic efficacy of this compound in a diet-induced mouse model of nonalcoholic steatohepatitis.
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH.
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Induce NASH by feeding the mice a CDAHFD for 8 weeks.
-
After 8 weeks, randomize the mice into three groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water) administered orally once daily.
-
Group 2: this compound (10 mg/kg) administered orally once daily.
-
Group 3: this compound (30 mg/kg) administered orally once daily.
-
-
Continue the CDAHFD and daily oral dosing for 12 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the 12-week treatment period, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Euthanize the mice and harvest the livers.
-
A portion of the liver is fixed in 10% neutral buffered formalin for histological analysis (H&E for NAFLD Activity Score and Sirius Red for fibrosis).
-
Another portion of the liver is snap-frozen in liquid nitrogen for the analysis of hepatic triglyceride content.
-
Histological scoring for steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis is performed by a blinded pathologist.
Visualizations
Caption: Proposed mechanism of Hsd17B13 in chronic liver disease and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xia & He Publishing [xiahepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-31 as a potential therapy for metabolic dysfunction-associated steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD), characterized by hepatic steatosis, inflammation, and fibrosis, which can advance to cirrhosis and hepatocellular carcinoma.[1][2][3] Genetic and clinical studies have identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a promising therapeutic target for MASH.[4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease and a slower progression from steatosis to steatohepatitis.[2][3][4][6][7] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is involved in hepatic lipid metabolism.[2][4][7][8][9] Inhibition of HSD17B13 is therefore a compelling strategy for the treatment of MASH.
Hsd17B13-IN-31 is a potent and selective small molecule inhibitor of HSD17B13. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this compound for MASH.
Mechanism of Action
HSD17B13's precise function is still under investigation, but it is known to be involved in lipid metabolism, acting on substrates such as steroid hormones and fatty acids.[4] Overexpression of HSD17B13 promotes lipid accumulation in hepatocytes.[9][10] Mechanistic studies suggest that HSD17B13 may regulate hepatic lipids by influencing the SREBP-1c/FAS pathway.[5] Furthermore, HSD17B13 activity has been shown to drive TGF-β1-dependent activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, providing a direct link between hepatocyte lipid metabolism and fibrogenesis.[11] this compound, by inhibiting the enzymatic activity of HSD17B13, is expected to reduce hepatic steatosis, inflammation, and fibrosis.
Data Presentation
In Vitro Efficacy
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound (analogue) | HSD17B13 | Enzymatic | 2.5 | - | [5] |
| BI-3231 | HSD17B13 | Enzymatic | - | - | [5] |
| Compound 1 | HSD17B13 | Enzymatic (Estradiol) | 1400 ± 700 | - | [12] |
| Compound 1 | HSD17B13 | Enzymatic (Retinol) | 2400 ± 100 | - | [12] |
| Compound 812 | HSD17B13 | Cellular (Estradiol to Estrone conversion) | - | H441 | [4] |
In Vivo Efficacy in MASH Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound (analogue) | Mouse models | - | Better anti-MASH effects compared to BI-3231.[5] | [5] |
| M-5475 | CDAA-HFD Mice | 30 & 100 mg/kg, oral | Reduced hepatomegaly, plasma ALT, and liver hydroxyproline. Reduced fibrosis stage.[13] | [13] |
| Enanta Inhibitor (Example 26) | CDAA-HFD Mice | Oral, 1 week | Significantly reduced hepatic collagen, TGFB2, and fibronectin expression.[4] | [4] |
| Rapirosiran (RNAi) | Humans with MASH | Two doses, 12 weeks apart | Dose-dependent reduction in liver HSD17B13 mRNA (median 78% at 400 mg).[14] | [14] |
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Leukotriene B4 or Estradiol
-
Cofactor: NAD+
-
This compound
-
Assay buffer
-
96-well plates
-
RapidFire Mass Spectrometry system
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the diluted this compound.
-
Initiate the reaction by adding the substrate (e.g., Leukotriene B4) and NAD+.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction.
-
Analyze the conversion of substrate to product using a RapidFire Mass Spectrometry system.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Target Engagement Assay
Objective: To confirm the ability of this compound to inhibit HSD17B13 activity in a cellular context.
Materials:
-
HEK293 cells stably expressing human HSD17B13
-
Cell culture medium and reagents
-
This compound
-
Estradiol
-
LC-MS/MS system
Protocol:
-
Seed the HEK293-HSD17B13 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified pre-incubation time.
-
Add estradiol to the medium and incubate for a defined period.
-
Collect the cell culture supernatant.
-
Analyze the concentration of the product, estrone, in the supernatant using LC-MS/MS.
-
Calculate the percent inhibition of estrone formation at each concentration of this compound.
-
Determine the cellular IC50 value.
In Vivo Efficacy Study in a CDAA-HFD Mouse Model of MASH
Objective: To evaluate the effect of this compound on liver steatosis, inflammation, and fibrosis in a diet-induced mouse model of MASH.
Materials:
-
C57BL/6J mice
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)
-
This compound formulation for oral gavage
-
Vehicle control
-
Equipment for blood collection and tissue harvesting
-
Histology and qPCR reagents
Protocol:
-
Induce MASH in C57BL/6J mice by feeding them a CDAA-HFD for a lead-in period (e.g., 3 weeks).
-
Randomize the mice into vehicle and this compound treatment groups.
-
Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood for measurement of plasma ALT levels.
-
Harvest the livers for histological analysis (H&E for NAFLD Activity Score, Picrosirius Red for fibrosis) and gene expression analysis (e.g., qPCR for fibrosis markers like Col1a1 and Tgfb1).
-
Analyze the data to compare the effects of this compound treatment with the vehicle control.
Mandatory Visualizations
HSD17B13 Signaling in MASH Pathogenesis
Conclusion
This compound represents a targeted therapeutic approach for MASH with a strong genetic and preclinical rationale. The protocols and information provided in this document are intended to guide researchers in the further evaluation of this compound and to facilitate the development of novel therapies for patients with MASH.
References
- 1. biorxiv.org [biorxiv.org]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 14. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modeling HSD17B13 Genetic Protection in Liver Injury with Hsd17B13-IN-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis.[1][2] This protective genetic association has spurred the development of small molecule inhibitors to mimic this effect pharmacologically. Hsd17B13-IN-31 is a potent inhibitor of HSD17B13, offering a valuable tool to investigate the therapeutic potential of targeting this enzyme in preclinical models of liver injury.[3]
These application notes provide an overview of the role of HSD17B13 in liver disease, the mechanism of action of this compound, and detailed protocols for its use in in vitro and in vivo models of liver injury.
HSD17B13 in Liver Disease
HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[4] Its expression is upregulated in patients with NAFLD.[4] The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in lipid and steroid metabolism. Emerging evidence suggests that HSD17B13 activity contributes to the progression of liver disease through multiple mechanisms, including the modulation of lipogenesis and the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of HSD17B13 with high potency. In biochemical assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of less than 0.1 µM against HSD17B13 with estradiol as a substrate and less than 1 µM with leukotriene B3 as a substrate.[3] Another potent and well-characterized HSD17B13 inhibitor, BI-3231, shows a Ki of 0.7 ± 0.2 nM for human HSD17B13 and an IC50 of 11 ± 5 nM in a cellular assay.[5] These inhibitors provide a means to pharmacologically model the genetic protection observed with HSD17B13 loss-of-function variants.
Data Presentation
In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| This compound | HSD17B13 | Biochemical | Estradiol | < 0.1 µM | [3] |
| This compound | HSD17B13 | Biochemical | Leukotriene B3 | < 1 µM | [3] |
| BI-3231 | Human HSD17B13 | Enzymatic | Not Specified | Ki = 0.7 ± 0.2 nM | [5] |
| BI-3231 | Human HSD17B13 | Cellular (HEK293) | Not Specified | IC50 = 11 ± 5 nM | [5] |
In Vivo Effects of HSD17B13 Inhibition/Knockdown in Mouse Models of Liver Injury
| Model | Intervention | Key Findings | Reference |
| High-Fat Diet (HFD)-induced Obese Mice | shRNA-mediated knockdown of Hsd17b13 | Markedly improved hepatic steatosis; Decreased serum ALT and FGF21 levels; Decreased markers of liver fibrosis (e.g., Timp2). | [6] |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHF) | HSD17B13 inhibitor (prodrug EP-037429 of EP-036332) | Hepatoprotective effects; Reduction in markers of inflammation, injury, and fibrosis. | [7] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in Liver Fibrosis
Caption: HSD17B13 signaling in liver fibrosis.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: In vitro workflow for this compound.
Experimental Workflow: In Vivo Evaluation of this compound
Caption: In vivo workflow for this compound.
Experimental Protocols
In Vitro Protocol: Palmitic Acid-Induced Lipotoxicity in HepG2 Cells
This protocol is designed to assess the protective effects of this compound against lipotoxicity in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Reagents for mitochondrial function assays (e.g., Seahorse XF Analyzer)
-
RNA extraction and qPCR reagents
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Palmitic Acid-BSA Conjugate Preparation: Prepare a 5 mM stock solution of palmitic acid by dissolving it in 0.1 M NaOH at 70°C. Prepare a 10% BSA solution in DMEM. Add the palmitic acid stock to the BSA solution to achieve a final concentration of 1 mM palmitic acid and 1% BSA. Incubate at 37°C for 1 hour to allow conjugation.
-
Induction of Lipotoxicity: Seed HepG2 cells in appropriate culture plates. Once they reach 70-80% confluency, replace the medium with DMEM containing the palmitic acid-BSA conjugate (final concentration of 200-500 µM palmitic acid).
-
Treatment with this compound: Concurrently with or prior to palmitic acid treatment, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Analysis:
-
Lipid Accumulation: Stain cells with Oil Red O and quantify intracellular triglycerides using a commercial kit.
-
Mitochondrial Function: Assess mitochondrial respiration using a Seahorse XF Analyzer.[8]
-
Gene Expression: Extract total RNA and perform qPCR to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN), inflammation (e.g., TNF-α, IL-6), and fibrosis (e.g., COL1A1, TIMP1).
-
In Vivo Protocol: Choline-Deficient, L-Amino Acid-Defined, High-Fat (CDAAHF) Diet Mouse Model of NASH
This protocol describes the use of a diet-induced mouse model of NASH to evaluate the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat (CDAAHF) diet
-
Control diet
-
This compound (formulated for oral or intraperitoneal administration)
-
Vehicle control
-
Materials for blood collection and analysis (ALT, AST, lipid panel)
-
Materials for liver tissue collection and processing (formalin, paraffin, OCT)
-
Reagents for histological staining (H&E, Sirius Red)
-
RNA and protein extraction reagents
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
NASH Induction: Feed mice the CDAAHF diet for a period of 6-12 weeks to induce NASH with significant fibrosis. A control group should be fed a standard control diet.
-
Treatment Administration: After the initial diet induction period, randomly assign mice on the CDAAHF diet to receive either this compound (at a predetermined dose, e.g., 10-100 mg/kg, administered daily) or the vehicle control for an additional 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study.
-
Endpoint Analysis:
-
Blood Collection: At the end of the treatment period, collect blood via cardiac puncture for the analysis of serum ALT, AST, and a lipid panel.
-
Liver Tissue Collection: Euthanize the mice and perfuse the liver with saline. Collect liver tissue for:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and subsequent H&E and Sirius Red staining to assess steatosis, inflammation, ballooning, and fibrosis.
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for later extraction of RNA and protein to analyze markers of fibrosis (Col1a1, α-SMA) and inflammation (Tnf-α, Ccl2).
-
Hydroxyproline Assay: Use a portion of the liver to quantify collagen content via a hydroxyproline assay as a biochemical measure of fibrosis.
-
-
Conclusion
The genetic validation of HSD17B13 as a key player in the progression of chronic liver disease makes it a high-priority target for therapeutic intervention. This compound and other potent inhibitors provide essential tools for researchers to pharmacologically probe the function of this enzyme and evaluate its therapeutic potential. The protocols outlined in these application notes offer a framework for modeling the protective effects of HSD17B13 inhibition in clinically relevant in vitro and in vivo systems, paving the way for the development of novel treatments for NAFLD and NASH.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. eubopen.org [eubopen.org]
- 6. biorxiv.org [biorxiv.org]
- 7. enanta.com [enanta.com]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Hsd17B13-IN-31
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Hsd17B13-IN-31, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).[1] Given that this compound is a novel research compound with limited publicly available safety data, a cautious approach is paramount. The following procedures are based on best practices for handling potent, uncharacterized small molecules in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, it is essential to assume it is hazardous and handle it with appropriate care to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile gloves (ensure compatibility with the solvent used). Double gloving is recommended. | Prevents skin contact. Check for any signs of degradation or breakthrough. |
| Body Protection | A fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates may be necessary if handling the solid form outside of a fume hood or if aerosols may be generated. Consult your institution's Environmental Health and Safety (EHS) office. | Minimizes inhalation of the compound, especially in powder form. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound, especially the solid form and the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. This compound is often supplied as a solid or in a solution with solvents like DMSO.[2]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations, which are often at -20°C or -80°C for solutions to maintain stability.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Segregate all this compound waste from general laboratory waste. This includes empty containers, contaminated gloves, bench paper, pipette tips, and any unused solutions.
-
Waste Containers: Use clearly labeled, leak-proof hazardous waste containers. The label should include the chemical name ("this compound") and any associated hazards.
-
Collection: Follow your institution's specific procedures for hazardous waste collection. Do not pour any solutions containing this compound down the drain.
-
Decontamination: Decontaminate the work area and any non-disposable equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner. Dispose of the cleaning materials as hazardous waste.
Experimental Context and Signaling
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3][4] It is implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, suggesting that inhibition of HSD17B13 may be a therapeutic strategy.[5][6] The enzyme is known to have retinol dehydrogenase activity.[7]
Below are diagrams illustrating the general workflow for safely handling a potent research chemical and the biological context of HSD17B13.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
